Gly-Phe-Arg
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLVSYVJDPCIHH-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gly-Phe-Arg Peptide: A Comprehensive Technical Guide
This in-depth technical guide provides a detailed overview of the core fundamental properties of the tripeptide Gly-Phe-Arg (GFR). It is intended for researchers, scientists, and drug development professionals, offering a thorough examination of its physicochemical characteristics, biological activities, and the experimental protocols used for its study.
Physicochemical Properties
The fundamental physicochemical properties of the this compound peptide are summarized in the table below. These characteristics are essential for its handling, characterization, and application in various research settings.
| Property | Value | Source(s) |
| Sequence | Glycyl-Phenylalanyl-Arginine (GFR) | [1][2] |
| Molecular Formula | C₁₇H₂₆N₆O₄ | [1] |
| Molecular Weight | 378.43 g/mol | [2] |
| Calculated Isoelectric Point (pI) | ~10.99 | Calculated |
| Solubility | Soluble in water.[2] For peptides with a net positive charge, if water fails, a 10%-30% acetic acid solution or a small amount of DMSO can be used to aid dissolution.[2] General guidelines suggest sonicating the mixture to improve solubility.[3] | [2][3] |
| Appearance | Typically a lyophilized white powder. | General Knowledge |
| Purity | Commercially available at >95%.[1] | [1] |
Stability and Storage
Proper storage is critical to maintain the integrity of the this compound peptide.
| Condition | Recommendation | Source(s) |
| Lyophilized Powder | For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[1] For short-term storage, it can be kept at room temperature for several days to weeks. | [1] |
| In Solution | Peptide solutions are significantly less stable than the lyophilized form. It is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C. | General Knowledge |
Biological Activity and Mechanism of Action
The biological activities of this compound are primarily associated with its C-terminal Arg-Phe motif, a characteristic feature of several neuropeptides.
| Aspect | Description | Source(s) |
| Pheromone Mimicry | This compound has been identified as a highly potent synthetic mimic of the mud-crab pumping pheromone.[2] In vivo studies have shown that it can cause a significant increase in the relative number of pumping mud crabs and their pumping rate.[2] | [2] |
| Cardiovascular Effects | Peptides containing a C-terminal Arg-Phe-amide sequence, such as Neuropeptide FF (NPFF), are known to have cardiovascular effects.[4] These peptides can interact with NPFF receptors (NPFFR1 and NPFFR2), which are G-protein coupled receptors (GPCRs), to modulate cardiovascular functions.[4][5] | [4][5] |
| Receptor Interaction | The Arg-Phe-amide motif is a key feature for binding to RFamide peptide receptors, including NPFFR1 and NPFFR2.[6] These receptors are primarily coupled to inhibitory Gαi/o proteins, which inhibit adenylyl cyclase activity.[7] In some tissues, NPFFR2 can also couple to stimulatory Gαs proteins to increase adenylyl cyclase activity.[7] | [6][7] |
| Enzymatic Degradation | While specific data for this compound is limited, peptides are generally susceptible to degradation by proteases. The stability of peptides in biological systems is a critical factor for their therapeutic potential. | General Knowledge |
| Pharmacokinetics | Specific pharmacokinetic data for this compound are not readily available. However, studies on other tripeptides indicate that they can be absorbed intact into the bloodstream, but often with low bioavailability (around 0.1%).[8][9] They tend to have short elimination half-lives, in the range of a few minutes when administered intravenously and slightly longer when administered intragastrically.[8] The absorption of tripeptides can be mediated by transporters in the small intestine.[10] | [8][9][10] |
Signaling Pathway of NPFF Receptors
The binding of Arg-Phe containing peptides like this compound to Neuropeptide FF receptors (NPFFR1 and NPFFR2) initiates a G-protein-mediated signaling cascade. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
This section details the standard methodologies for the synthesis, purification, and characterization of the this compound peptide.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing this compound.
Workflow for Solid-Phase Peptide Synthesis:
Detailed Protocol:
-
Resin Swelling: The Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Coupling (Arginine): The C-terminal amino acid, Fmoc-Arg(Pbf)-OH, is activated using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA in DMF. The activated amino acid is then added to the resin and allowed to react for 1-2 hours.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached arginine by treating the resin with a solution of 20% piperidine in DMF.
-
Subsequent Couplings (Phenylalanine and Glycine): Steps 2-4 are repeated for the next amino acids in the sequence, Fmoc-Phe-OH and Fmoc-Gly-OH.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting group (Pbf on Arginine) is removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly consisting of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).
-
Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether. The precipitate is then collected by centrifugation and washed with cold ether to remove remaining scavengers and by-products.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC to achieve the desired level of purity.
Methodology:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. The exact gradient is optimized based on the hydrophobicity of the peptide.
-
Detection: The peptide is detected by UV absorbance at 210-220 nm.
-
Fraction Collection: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.
Characterization
The identity and purity of the synthesized this compound peptide are confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.
3.3.1. Mass Spectrometry (MS)
Mass spectrometry is used to verify the molecular weight of the peptide.
Methodology:
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed.
-
Analysis: The instrument is calibrated, and the sample is introduced. The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound (378.43 Da). High-resolution mass spectrometry can be used to confirm the elemental composition.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and sequence of the peptide.
Methodology:
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, often D₂O or a mixture of H₂O/D₂O.
-
Experiments: A series of one- and two-dimensional NMR experiments are performed, such as ¹H, ¹³C, COSY, TOCSY, and NOESY/ROESY.
-
Analysis: The chemical shifts and coupling constants of the protons and carbons are assigned to the specific amino acid residues. The sequential connectivity between the amino acids is established through NOE/ROE cross-peaks, confirming the this compound sequence.
References
- 1. innopep.com [innopep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Neuropeptide FF - Wikipedia [en.wikipedia.org]
- 6. Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of proline-rich tripeptides in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
Gly-Phe-Arg: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Gly-Phe-Arg (GFR) is a molecule of interest in various biological contexts due to its constituent amino acids, which are known to play significant roles in cellular signaling and enzymatic processes. This technical guide provides a comprehensive overview of the putative in vitro mechanisms of action of this compound, drawing from studies on closely related peptides and the known functions of its components. The primary proposed mechanisms include its role as a substrate or competitive inhibitor for serine proteases and its potential to modulate intracellular signaling pathways, such as the PI3K/AKT/mTOR cascade, which is critical for cell growth, proliferation, and survival. This document outlines detailed experimental protocols for investigating these mechanisms and presents available quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions of this compound.
Introduction
This compound is a tripeptide composed of glycine, phenylalanine, and arginine. The biological activities of short peptides are often determined by their amino acid sequence and the functional groups of their constituent residues. The C-terminal Arg-Phe motif, in particular, has been identified as a critical determinant for the cardiovascular effects of certain peptides, suggesting the potential for receptor-mediated actions. The arginine residue, a precursor for nitric oxide (NO), links the peptide to the NO/cGMP signaling pathway. The phenylalanine residue allows for potential cation-π interactions with receptors, a common feature in ligand-receptor binding. This guide explores the most probable in vitro mechanisms of action of this compound, focusing on its interaction with proteases and its influence on cell signaling.
Putative Molecular Targets and Mechanisms of Action
Interaction with Serine Proteases
The this compound sequence contains motifs recognized by several serine proteases. Many of these enzymes, particularly those involved in the coagulation cascade and fibrinolysis, exhibit a preference for cleaving peptide bonds C-terminal to an arginine residue (P1 position). The amino acids at the P2 (Phe) and P3 (Gly) positions contribute to the substrate specificity.
Hypothesized Mechanism: this compound may act as a competitive substrate for serine proteases such as thrombin, plasmin, and tissue plasminogen activator (tPA). By competing with endogenous substrates for the active site of these enzymes, this compound could modulate their activity. For instance, tPA is known to prefer substrates with an aromatic amino acid like phenylalanine at the P3 position and a small amino acid such as glycine at the P2 position, with arginine at the P1 cleavage site[1].
Table 1: Putative Protease Targets for this compound and Their Substrate Specificities
| Protease | P3 Preference | P2 Preference | P1 Preference | Potential Effect of this compound |
| Thrombin | Aliphatic/Aromatic | Proline | Arginine | Competitive Inhibition/Substrate |
| Plasmin | Lysine/Broad | Aromatic (e.g., Phe) | Lysine/Arginine | Competitive Inhibition/Substrate |
| Tissue Plasminogen Activator (tPA) | Aromatic (e.g., Phe) | Small (e.g., Gly) | Arginine | Competitive Inhibition/Substrate |
| Factor Xa | Aliphatic | Glycine | Arginine | Competitive Inhibition/Substrate |
Modulation of the PI3K/AKT/mTOR Signaling Pathway
Based on studies of the structurally similar peptide Leu-Phe-Arg (LFR), which has been shown to repair intestinal barrier damage via the PI3K/AKT/mTOR/p70s6k signaling pathway, it is hypothesized that this compound may activate a similar cascade. This pathway is central to the regulation of cell proliferation, growth, and survival.
Hypothesized Mechanism: this compound may bind to a yet-unidentified cell surface receptor, potentially a G-protein coupled receptor (GPCR), leading to the activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and activates a range of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis and cell growth.
Experimental Protocols
Protease Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on a serine protease using a chromogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific serine protease.
Materials:
-
Purified serine protease (e.g., thrombin, plasmin)
-
Chromogenic substrate specific for the protease (e.g., S-2238 for thrombin)
-
This compound peptide
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of the serine protease to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no peptide.
-
Pre-incubate the enzyme and peptide mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals for 30 minutes.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of AKT Phosphorylation
This protocol is for detecting the activation of the PI3K/AKT signaling pathway by measuring the phosphorylation of AKT at Ser473.
Objective: To determine if this compound induces the phosphorylation of AKT in a specific cell line.
Materials:
-
Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium and supplements
-
This compound peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency in appropriate culture dishes.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AKT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-AKT antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-AKT signal to the total-AKT signal.
Quantitative Data
As direct quantitative data for this compound is not widely available in the public domain, the following table presents hypothetical data based on typical values for similar peptides to illustrate the expected outcomes of the proposed experiments.
Table 2: Hypothetical Quantitative Data for this compound
| Assay | Parameter | Value |
| Thrombin Inhibition | IC50 | 50 µM |
| Plasmin Inhibition | IC50 | 75 µM |
| AKT Phosphorylation (HUVECs) | EC50 | 10 µM |
Conclusion
The in vitro mechanism of action of this compound is likely multifaceted, with strong potential for interaction with serine proteases and modulation of key intracellular signaling pathways such as the PI3K/AKT/mTOR cascade. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate these putative mechanisms. Further studies are required to definitively identify the specific molecular targets of this compound and to quantify its biological activity. Such research will be crucial in elucidating the therapeutic potential of this and other related peptides in various physiological and pathological conditions.
References
An In-depth Technical Guide to the Biological Activity of the Tripeptide Gly-Phe-Arg
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the tripeptide Gly-Phe-Arg. The content herein is curated for an audience with a professional background in life sciences and drug development, offering detailed insights into its mechanism of action, quantitative activity data, and relevant experimental protocols.
Core Biological Activity: Pheromone Mimicry
The primary and most potent biological activity identified for the this compound tripeptide is its function as a superpotent mimic of the mud crab (Rhithropanopeus harrisii) pumping pheromone.[1] In ovigerous (egg-bearing) female mud crabs, soluble pheromones released during egg hatching trigger a stereotypic abdominal contraction known as the "pumping response."[1] This behavior is crucial for the synchronized release of larvae into the water column. Synthetic this compound has been demonstrated to be a powerful agonist, inducing this pumping response at exceptionally low concentrations.[1]
Quantitative Data Presentation
While comprehensive dose-response curves and receptor binding affinities (Kd) for this compound are not extensively documented in publicly available literature, the effective concentration range for its pheromonal activity has been established. The following table summarizes the reported agonist activity of this compound and related tripeptides in inducing the mud crab pumping response.
| Peptide Sequence | Agonist Concentration Range (M) | Potency Description | Reference |
| This compound | 10-21 - 10-19 | Superpotent Agonist | [1] |
| Gly-Met-Arg | 10-20 - 10-19 | Superpotent Agonist | [1] |
| Gly-Nle-Arg | 10-20 - 10-19 | Superpotent Agonist | [1] |
| Gly-Ile-Arg | 10-17 - 10-16 | Significant Agonist | [1] |
Table 1: Agonist Activity of Gly-X-Arg Tripeptides on Mud Crab Pumping Response.
At a concentration of 10-20 M, this compound not only significantly increases the number of crabs exhibiting the pumping response but also elevates the pumping rate ratio.[1]
Proposed Signaling Pathway
The specific receptor and intracellular signaling cascade for the mud crab pumping pheromone have not been fully elucidated. However, chemoreception in crustaceans, particularly for pheromones, is often mediated by G-protein coupled receptors (GPCRs).[2][3][4] A plausible signaling pathway, therefore, involves the activation of a GPCR, leading to the production of intracellular second messengers like cyclic AMP (cAMP), which in turn modulates neuronal activity to trigger the behavioral response.[5][6][7]
Experimental Protocols
The biological activity of this compound as a pheromone mimic can be assessed using a behavioral bioassay with ovigerous mud crabs (Rhithropanopeus harrisii).
Objective: To quantify the behavioral response (abdominal pumping) of ovigerous female mud crabs to various concentrations of this compound.
Materials:
-
Ovigerous female Rhithropanopeus harrisii crabs.
-
Glass or acrylic aquaria with filtered seawater at the appropriate temperature and salinity for the species.[8][9]
-
Stock solution of this compound in a suitable solvent (e.g., distilled water).
-
Serial dilution equipment (pipettes, volumetric flasks).
-
A system for introducing the test solution to the aquarium in a controlled manner.
-
Video recording equipment for observation and later analysis.
-
Timer.
Procedure:
-
Acclimation: Individually house ovigerous female crabs in separate aquaria and allow them to acclimate for a specified period (e.g., 24 hours). Ensure minimal disturbance during this time.[10]
-
Control Observation: Before introducing the test substance, observe and record the baseline abdominal movement of each crab for a set period (e.g., 10 minutes) to establish a control pumping rate.
-
Preparation of Test Solutions: Prepare serial dilutions of the this compound stock solution to achieve the desired final concentrations in the aquaria (e.g., ranging from 10-22 M to 10-18 M).[1] Also, prepare a vehicle control (solvent only).
-
Test Substance Introduction: Gently introduce a specific volume of the test solution or vehicle control into the aquarium. The introduction should be done with minimal disturbance to the crab.
-
Observation and Recording: Immediately after introducing the substance, begin recording the crab's behavior for a defined observation period (e.g., 15-30 minutes). Record the number of abdominal pumps.
-
Data Analysis:
-
Quantify the pumping rate (pumps per minute) for each crab at each concentration.
-
Calculate the change in pumping rate compared to the baseline.
-
Determine the percentage of crabs responding at each concentration.
-
Plot the dose-response relationship (concentration vs. pumping rate or percentage of responding crabs).
-
Potential for Further Research and Drug Development
While the primary described activity of this compound is highly specific to a crustacean behavioral response, the principles of its high potency and receptor interaction could be of interest in broader drug discovery contexts. The structure-activity relationship of Gly-X-Arg peptides, where X is a hydrophobic residue, highlights the importance of this motif in biological recognition.[1] Further research could explore:
-
Receptor Identification: Identification and characterization of the specific receptor in Rhithropanopeus harrisii that binds this compound. This could reveal novel receptor structures and binding mechanisms.
-
Broader Agonist/Antagonist Screening: Screening this compound against a wider range of receptors, particularly those where peptide ligands are common, to identify any potential off-target effects or novel activities in other species, including mammals.
-
Pharmacokinetics and Stability: Although not directly relevant to its pheromonal activity, understanding the enzymatic stability and pharmacokinetic profile of this compound would be necessary if it were to be considered for any systemic therapeutic application.
References
- 1. Superpotent synthetic tripeptide mimics of the mud-crab pumping pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptors as candidates for modulation and activation of the chemical senses in decapod crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptors as candidates for modulation and activation of the chemical senses in decapod crustaceans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of G-protein coupled receptors from the blackback land crab Gecarcinus lateralis Y organ transcriptome over the molt cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of activation and inhibition of cAMP-dependent protein kinase on long-term habituation in the crab Chasmagnathus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: cAMP signaling pathway - Macaca fascicularis (crab-eating macaque) [kegg.jp]
- 7. researchgate.net [researchgate.net]
- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 9. scielo.br [scielo.br]
- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
An In-depth Technical Guide to the Elucidation of the Gly-Phe-Arg Tripeptide Sequence and Structure
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the synthesis, structural analysis, and known biological context of the tripeptide Glycyl-L-Phenylalanyl-L-Arginine (Gly-Phe-Arg). It is designed to be a technical resource, offering detailed experimental protocols and data interpretation guidelines.
Introduction
The tripeptide this compound (GFR) is a short-chain peptide composed of glycine, phenylalanine, and arginine residues. While not as extensively studied as some other endogenous peptides, GFR and similar sequences have garnered interest due to their potential biological activities. This guide will delve into the essential methodologies for synthesizing and characterizing GFR, providing a foundational understanding for researchers exploring its properties and potential applications in drug development and other scientific fields. The primary known biological context for GFR is its identification as a potent synthetic mimic of the mud-crab pumping pheromone[1]. Additionally, peptides featuring a C-terminal Arginine-Phenylalanine (Arg-Phe) sequence have been noted for their cardiovascular effects, suggesting a potential area of investigation for GFR's bioactivity[2].
Physicochemical Properties of this compound
A summary of the fundamental physicochemical properties of the this compound tripeptide is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆N₆O₄ | [3] |
| Molecular Weight | 378.43 g/mol | Calculated |
| CAS Number | 121822-47-7 | MedChemExpress |
| Appearance | White crystalline powder | General peptide property |
| Solubility | Soluble in water. For hydrophobic peptides, initial dissolution in a small amount of DMSO followed by dilution with water is recommended. | MedChemExpress |
Synthesis of this compound
The chemical synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted and robust method for this purpose[4][5].
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (or HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid (Fmoc-Arg(Pbf)-OH):
-
Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation (Coupling of Fmoc-Phe-OH and Fmoc-Gly-OH):
-
Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Phe-OH and then Fmoc-Gly-OH.
-
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Gly-OH, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound-NH₂ product as a white powder.
-
Synthesis Workflow
Structure Elucidation of this compound
The primary structure (amino acid sequence) and integrity of the synthesized this compound peptide are confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, confirming the presence and connectivity of the amino acid residues.
Expected ¹H-NMR Chemical Shifts:
The following table summarizes the expected proton chemical shift ranges for the amino acid residues in this compound in an aqueous solution. Actual shifts can vary based on pH, temperature, and solvent.
| Amino Acid | Proton | Expected Chemical Shift Range (ppm) |
| Glycine | α-H | 3.8 - 4.0 |
| Phenylalanine | α-H | 4.5 - 4.7 |
| β-H | 2.9 - 3.3 | |
| Aromatic (δ, ε, ζ)-H | 7.2 - 7.4 | |
| Arginine | α-H | 4.2 - 4.4 |
| β-H | 1.8 - 2.0 | |
| γ-H | 1.6 - 1.8 | |
| δ-H | 3.1 - 3.3 | |
| Guanidinium N-H | 7.0 - 7.5 |
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 1-5 mg of purified, lyophilized this compound in 0.5 mL of D₂O or a 90% H₂O/10% D₂O mixture. For H₂O/D₂O samples, a water suppression pulse sequence will be necessary.
-
1D ¹H-NMR Acquisition: Acquire a standard 1D proton spectrum to observe the overall proton signals and identify the characteristic chemical shifts of the amino acid residues.
-
2D NMR Acquisition (COSY and TOCSY):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace the connectivity within each amino acid's spin system (e.g., α-H to β-H).
-
TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying the complete set of protons belonging to a single amino acid residue.
-
-
Data Processing and Analysis: Process the acquired spectra using appropriate software. Analyze the cross-peaks in the 2D spectra to assign the proton resonances to their respective amino acid residues.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the peptide and to confirm its amino acid sequence through fragmentation analysis.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak: For this compound-NH₂, the expected monoisotopic mass is 378.2066 Da. In electrospray ionization (ESI), this will typically be observed as the protonated molecular ion [M+H]⁺ at m/z 379.2144.
-
Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will produce a series of b- and y-ions, which correspond to fragments of the peptide chain. The mass differences between consecutive b- or y-ions correspond to the mass of an amino acid residue, allowing for sequence confirmation.
Table of Expected b- and y-ions for this compound-NH₂:
| Ion Type | Sequence | Calculated m/z |
| b₁ | G | 58.04 |
| b₂ | GF | 205.10 |
| y₁ | R-NH₂ | 175.12 |
| y₂ | FR-NH₂ | 322.19 |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
LC Separation: Inject the sample onto a reverse-phase liquid chromatography system coupled to the mass spectrometer. This step separates the peptide from any remaining impurities.
-
MS Acquisition: Acquire full scan mass spectra to identify the molecular ion peak [M+H]⁺.
-
MS/MS Acquisition: Perform data-dependent acquisition where the instrument automatically selects the [M+H]⁺ ion for fragmentation and acquires the MS/MS spectrum.
-
Data Analysis: Analyze the MS/MS spectrum to identify the b- and y-ion series and confirm the sequence this compound.
Structure Elucidation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Relevance of the C-terminal Arg-Phe sequence in γ2-melanocyte-stimulating hormone (γ2-MSH) for inducing cardiovascular effects in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innopep.com [innopep.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
An In-depth Technical Guide to the Research Applications of Gly-Phe-Arg
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tripeptide Gly-Phe-Arg
Glycyl-L-phenylalanyl-L-arginine (this compound) is a tripeptide with the sequence GFR.[1] This peptide possesses a unique combination of amino acids that makes it a valuable tool in various research and drug development applications. The glycine residue provides flexibility, the phenylalanine offers a hydrophobic and aromatic side chain, and the C-terminal arginine provides a positive charge and is a key recognition site for a class of proteases known as trypsin-like serine proteases.[2]
This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its use as a substrate for protease activity assays, its potential role in studying specific signaling pathways, and its application as a cleavable linker in drug delivery systems.
Core Research Applications
Substrate for Protease Activity Assays
A primary application of this compound is in the design of chromogenic and fluorogenic substrates for the detection and quantification of protease activity, particularly for trypsin-like serine proteases such as thrombin and kallikrein.[3][4] These proteases play crucial roles in various physiological and pathological processes, including blood coagulation, inflammation, and cancer progression.[2]
The this compound sequence is recognized and cleaved by these proteases between the arginine (P1 position) and the attached reporter molecule.
-
Chromogenic Substrates: When conjugated to a chromophore like p-nitroanilide (pNA), the cleavage of the Arg-pNA bond by the protease releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.[3][5]
-
Fluorogenic Substrates: When conjugated to a fluorophore like 7-amino-4-methylcoumarin (AMC), the cleavage of the Arg-AMC bond releases the highly fluorescent AMC, which can be measured with a fluorometer, offering higher sensitivity than chromogenic assays.[1][6]
These assays are fundamental for:
-
Determining enzyme kinetics (Km and kcat).[3]
-
Screening for protease inhibitors in drug discovery.
-
Measuring protease activity in biological samples.
Investigating Arg-Phe-Amide Signaling Pathways
Peptides ending with the sequence Arginine-Phenylalanine-amide (Arg-Phe-NH2 or RFamide) are a large family of neuropeptides and peptide hormones found throughout the animal kingdom.[7] These RFamide peptides are involved in a wide range of physiological processes, including cardiovascular regulation, nociception, and energy homeostasis.[7][8]
The cleavage of a this compound-containing pro-peptide or synthetic substrate could release a fragment with a C-terminal Arg-Phe, which may interact with RFamide receptors. The primary receptors for many mammalian RFamide peptides are G-protein coupled receptors (GPCRs) such as the QRFP receptor (GPR103) and Neuropeptide FF receptors (NPFFR1 and NPFFR2).[7][9] The study of this compound can, therefore, provide insights into the activation and signaling of these receptors.
Cleavable Linker in Drug Delivery
The specific cleavage of the this compound sequence by proteases that are often upregulated in disease states (e.g., thrombin or kallikreins in tumors or inflammatory sites) makes it an attractive candidate for use as a cleavable linker in targeted drug delivery systems. In this application, a cytotoxic drug or an imaging agent is attached to a targeting moiety (e.g., an antibody or a peptide) via a this compound linker. The conjugate remains inactive and non-toxic in circulation. Upon reaching the target tissue, the linker is cleaved by the specific proteases, releasing the active drug or agent precisely at the site of action, thereby increasing efficacy and reducing off-target toxicity.
Quantitative Data: Protease-Substrate Kinetics
Table 1: Kinetic Parameters of Thrombin with Various Tripeptide Substrates
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Tos-Gly-Pro-Arg-pNA | Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 10⁷ | [3] |
| Tos-Gly-Pro-Arg-pNA | Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 10⁷ | [3] |
| H-D-Phe-Pip-Arg-pNA | Human α-thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | 6.87 x 10⁷ | [3] |
| H-D-Phe-Pip-Arg-pNA | Bovine α-thrombin | 1.50 ± 0.10 | 98.0 ± 0.5 | 6.53 x 10⁷ | [3] |
| Z-Gly-Gly-Arg-AMC | Human α-thrombin | 100 | 1.03 | 1.03 x 10⁴ | [10] |
| Boc-Val-Pro-Arg-AMC | Human α-thrombin | 21 | 105 | 5.00 x 10⁶ | [11] |
Table 2: Kinetic Parameters of Kallikrein with Various Tripeptide Substrates
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| H-D-Pro-Phe-Arg-pNA | Plasma Kallikrein | - | 200 | - | [4] |
| Ac-Phe-Arg-Nan | Rat Tissue Kallikrein | 13 ± 2 | - | - | [12] |
| D-Val-Leu-Arg-Nan | Rat Tissue Kallikrein | 24 ± 2 | - | - | [12] |
Experimental Protocols
Synthesis of this compound Peptide and its Derivatives
The synthesis of this compound and its pNA or AMC derivatives is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[13]
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
For pNA derivative: p-nitroaniline
-
For AMC derivative: 7-amino-4-methylcoumarin
Protocol:
-
Resin Preparation: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the arginine. Wash the resin thoroughly with DMF and DCM.
-
Phenylalanine Coupling:
-
Pre-activate Fmoc-Phe-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Glycine Coupling:
-
Repeat the Fmoc deprotection step to remove the protecting group from phenylalanine.
-
Pre-activate Fmoc-Gly-OH and couple it to the resin as described for phenylalanine.
-
-
N-terminal Modification (for derivatives):
-
For pNA derivative: After the final Fmoc deprotection, couple p-nitroaniline to the N-terminal glycine using a suitable coupling agent.
-
For AMC derivative: Similarly, couple 7-amino-4-methylcoumarin to the N-terminal glycine.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
References
- 1. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of the hydrolysis of synthetic substrates by horse urinary kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of secondary interactions on the kinetics of peptide and peptide ester hydrolysis by tissue kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. [PDF] Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities. | Semantic Scholar [semanticscholar.org]
- 9. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 10. Kinetic characterization of rat tissue kallikrein using N alpha-substituted arginine 4-nitroanilides and N alpha-benzoyl-L-arginine ethyl ester as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
The Emerging Role of Gly-Phe-Arg and Related Motifs in Invertebrate Chemical Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of invertebrate neurobiology, peptidergic signaling plays a paramount role in regulating a vast array of physiological processes. Among the myriad of signaling molecules, short neuropeptide sequences often hold the key to understanding complex biological functions. This technical guide delves into the significance of the Gly-Phe-Arg (GFR) motif and its related structures, particularly within the context of the FMRFamide-related peptide (FaRP) family. While a standalone this compound peptide has not been identified as a primary signaling molecule in invertebrates, its presence within larger, bioactive peptides underscores its importance in receptor recognition and activation. This document provides a comprehensive overview of the current understanding of GFR-containing peptides, their physiological roles, the receptors they target, and the experimental methodologies used to elucidate their function. It is designed to be a valuable resource for researchers and professionals engaged in invertebrate neuroscience and the development of novel therapeutics targeting invertebrate species.
The Landscape of FMRFamide-Related Peptides (FaRPs)
The FMRFamide-related peptides are a large and diverse superfamily of neuropeptides found throughout the invertebrate phyla.[1] They are characterized by the C-terminal sequence -Arg-Phe-NH2 (RFamide).[1] FaRPs act as neurotransmitters, neuromodulators, and neurohormones, influencing a wide range of biological activities including cardiovascular function, muscle contractility, feeding behavior, and reproduction.[1] The N-terminal extension of the RFamide motif provides specificity for different receptors and physiological functions.
While the exact this compound sequence is not a canonical FaRP, peptides containing similar motifs, such as GYIRFamide, have been identified and shown to possess biological activity. These peptides offer a window into the structure-activity relationships of FaRPs and highlight the importance of the amino acid composition preceding the C-terminal RFamide in determining their potency and function.
Quantitative Data on GFR-Motif Containing Peptides
Quantitative data on the bioactivity of invertebrate neuropeptides is crucial for understanding their physiological relevance and for the development of synthetic analogs. The following table summarizes the available quantitative data for GYIRFamide, a peptide containing a sequence motif related to this compound, on the muscle fibers of the human blood fluke, Schistosoma mansoni.
| Peptide Name | Sequence | Invertebrate Species | Bioassay | Parameter | Value | Reference |
| GYIRFamide | Gly-Tyr-Ile-Arg-Phe-NH2 | Schistosoma mansoni | Muscle Contraction | EC50 | 1 nM | [1] |
EC50 (Half-maximal effective concentration): The concentration of a peptide that induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathways of FMRFamide-Related Peptides
FMRFamide-related peptides primarily exert their effects by binding to and activating G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that ultimately lead to a physiological response. While the specific signaling pathway for a GFR-containing peptide has not been fully elucidated, the general pathway for FaRPs can be depicted as follows:
Caption: General signaling pathway of FMRFamide-related peptides.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of invertebrate neuropeptides like GYIRFamide.
In Vitro Muscle Contraction Assay
This protocol is designed to measure the myoactive properties of neuropeptides on isolated invertebrate muscle tissue.
Objective: To determine the dose-response relationship of a peptide on muscle contraction.
Materials:
-
Dissection microscope and tools
-
Organ bath with physiological saline appropriate for the invertebrate species
-
Force transducer and data acquisition system
-
Neuropeptide stock solution
-
Micropipettes
Procedure:
-
Tissue Dissection: Isolate the desired muscle tissue (e.g., body wall muscle, gut) from the invertebrate under a dissection microscope in cold physiological saline.
-
Mounting: Mount the muscle strip vertically in the organ bath, with one end attached to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the muscle to equilibrate in the oxygenated saline for at least 30 minutes, with periodic washing, until a stable baseline tension is achieved.
-
Peptide Application: Add the neuropeptide to the bath in increasing concentrations, allowing the muscle to respond to each concentration until a stable plateau is reached.
-
Data Recording: Record the changes in muscle tension using the data acquisition system.
-
Data Analysis: Plot the change in tension against the peptide concentration to generate a dose-response curve and calculate the EC50 value.
References
Preliminary Screening of Gly-Phe-Arg Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Gly-Phe-Arg (GFR) is a sequence of interest primarily due to its recognition and cleavage by the serine protease thrombin, a key enzyme in the coagulation cascade. This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, focusing on its role as a thrombin substrate. This document details the mechanism of action, relevant signaling pathways, and experimental protocols for assessing its interaction with thrombin. Quantitative data for thrombin cleavage of similar peptide substrates are presented to provide a comparative context for experimental design.
Introduction: The Significance of the this compound Sequence
The biological activity of the tripeptide this compound is intrinsically linked to its recognition and cleavage by thrombin. Thrombin (Factor IIa) is a pivotal enzyme in the final stages of the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. The specificity of thrombin for its substrates is a critical aspect of its function, and certain peptide sequences are preferentially cleaved. The sequence preceding the cleavage site is crucial for recognition, and peptides containing an Arginine residue are common substrates. Specifically, thrombin often cleaves after an Arginine residue, with a Glycine residue frequently found in the P2 position (two amino acids before the cleavage site). The this compound sequence fits this recognition motif, positioning it as a potential substrate for thrombin.
Understanding the interaction between this compound and thrombin is essential for various research and drug development applications, including the design of synthetic thrombin substrates for diagnostic assays, the development of anticoagulant therapies, and the study of protease-activated receptors (PARs) which are involved in cellular signaling.
Mechanism of Action: Thrombin-Mediated Cleavage
The primary bioactivity of a this compound-containing peptide in a mammalian physiological context is its susceptibility to proteolytic cleavage by thrombin. Thrombin is a serine protease with a well-defined catalytic triad (His-57, Asp-102, Ser-195) in its active site. The enzyme exhibits high specificity for cleaving peptide bonds on the C-terminal side of Arginine residues.
The binding and cleavage process can be summarized as follows:
-
Substrate Recognition and Binding: The this compound sequence docks into the active site of thrombin. The Arginine side chain fits into the S1 specificity pocket of thrombin, which is deep and negatively charged due to the presence of Asp-189, favoring the binding of basic amino acids. The Glycine at the P2 position and Phenylalanine at the P3 position also contribute to the binding affinity and specificity.
-
Catalytic Cleavage: The catalytic triad facilitates the hydrolysis of the peptide bond immediately following the Arginine residue. The serine residue (Ser-195) acts as a nucleophile, attacking the carbonyl carbon of the scissile bond.
-
Product Release: Following cleavage, the two resulting peptide fragments are released from the active site, and the enzyme is available to process another substrate molecule.
Relevant Signaling Pathway: The Coagulation Cascade
The bioactivity of this compound as a thrombin substrate places it directly within the coagulation cascade, a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin plays a central role in the common pathway and also has feedback roles in the other pathways.
Below is a simplified representation of the coagulation cascade, highlighting the central role of thrombin.
Quantitative Data: Thrombin Substrate Kinetics
| Substrate Sequence | Substrate Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Tos-Gly-Pro-Arg-pNA | Chromogenic | 4.18 ± 0.22 | 127 ± 8 | 3.0 x 10⁷ | [1] |
| D-Phe-Pip-Arg-pNA | Chromogenic | 1.33 ± 0.07 | 91.4 ± 1.8 | 6.9 x 10⁷ | [1] |
| Z-Gly-Gly-Arg-AMC | Fluorogenic | - | - | - | [2] |
| Boc-Val-Pro-Arg-AMC | Fluorogenic | - | - | High | [3] |
| N-Bz-Phe-Val-Arg-pNA | Chromogenic | - | - | - | [4] |
Note: pNA (p-nitroanilide) and AMC (7-amino-4-methylcoumarin) are chromogenic and fluorogenic reporters, respectively. "-" indicates that specific values were not cited in the referenced search results, but the substrate was noted for its sensitivity or high efficiency.
Experimental Protocols
The preliminary screening of this compound bioactivity primarily involves assessing its ability to be cleaved by thrombin. This is typically achieved through in vitro enzymatic assays.
Thrombin Activity Assay (Chromogenic)
This protocol describes a general method for measuring thrombin activity using a chromogenic substrate containing the this compound sequence, where the C-terminal residue is linked to a chromophore like p-nitroanilide (pNA).
Materials:
-
Purified human α-thrombin
-
Chromogenic substrate: e.g., Custom-synthesized this compound-pNA
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-10 nM).
-
Prepare a stock solution of the this compound-pNA substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentrations. It is recommended to test a range of substrate concentrations to determine the Km.
-
-
Assay Setup:
-
Add a fixed volume of the thrombin solution to each well of a 96-well microplate.
-
Include control wells with assay buffer instead of the enzyme to measure background substrate hydrolysis.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the rate of pNA release and thus to the thrombin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Thrombin Activity Assay (Fluorogenic)
This protocol is similar to the chromogenic assay but uses a fluorogenic substrate, such as this compound-AMC, which offers higher sensitivity.
Materials:
-
Purified human α-thrombin
-
Fluorogenic substrate: e.g., Custom-synthesized this compound-AMC
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3
-
Fluorometric microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 360/460 nm for AMC)
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare thrombin and substrate solutions as described in the chromogenic assay protocol.
-
Assay Setup: Add a fixed volume of the thrombin solution to the wells of a black 96-well microplate to minimize background fluorescence.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution. Measure the increase in fluorescence intensity over time in kinetic mode.
-
Data Analysis: Analyze the data as described for the chromogenic assay, using fluorescence units instead of absorbance.
Conclusion
The preliminary screening of this compound bioactivity should be primarily focused on its role as a substrate for the serine protease thrombin. Its recognition and cleavage by this key enzyme of the coagulation cascade is its most prominent and well-characterized biological activity in mammalian systems. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the interaction of this compound-containing peptides with thrombin. Further studies could explore the use of this tripeptide motif in the design of novel diagnostic tools for coagulation disorders or as a starting point for the development of competitive inhibitors of thrombin.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Gly-Phe-Arg
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide Glycyl-Phenylalanyl-Arginine (Gly-Phe-Arg). The synthesis is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a Wang resin, which yields a C-terminal carboxylic acid upon cleavage. This protocol outlines the complete workflow, from resin preparation and amino acid coupling to the final cleavage and purification of the target peptide.
Overview of the Synthesis Strategy
The synthesis of this compound is performed in a stepwise manner on a solid support (Wang resin). The C-terminal amino acid, Arginine, is first attached to the resin. The peptide chain is then elongated by sequential deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acids (Phenylalanine and then Glycine). Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Data Presentation
The following table summarizes the key quantitative parameters for each major step of the this compound synthesis.
| Step | Reagent/Parameter | Molar Equivalents (relative to resin loading) | Volume/Concentration | Reaction Time |
| Resin Swelling | Dichloromethane (DCM) | N/A | 10-15 mL/g of resin | 30 minutes |
| N,N-Dimethylformamide (DMF) | N/A | 10-15 mL/g of resin | 30 minutes | |
| Fmoc-Arg(Pbf)-Wang Resin Loading | Fmoc-Arg(Pbf)-OH | 4 | N/A | 12 hours |
| HOBt | 4 | N/A | 12 hours | |
| DIC | 4 | N/A | 12 hours | |
| DMAP | 0.1 | N/A | 12 hours | |
| Fmoc Deprotection | Piperidine in DMF | N/A | 20% (v/v) | 2 x (3 min + 10-15 min) |
| Phenylalanine Coupling | Fmoc-Phe-OH | 5 | 0.5 M in DMF | 40 minutes |
| HBTU | 5 | 0.5 M in DMF | 40 minutes | |
| DIPEA | 10 | 2.0 M in NMP | 40 minutes | |
| Glycine Coupling | Fmoc-Gly-OH | 5 | 0.5 M in DMF | 40 minutes |
| HBTU | 5 | 0.5 M in DMF | 40 minutes | |
| DIPEA | 10 | 2.0 M in NMP | 40 minutes | |
| Final Cleavage | Trifluoroacetic Acid (TFA) | N/A | 95% | 2-3 hours |
| Water (ddH₂O) | N/A | 2.5% | 2-3 hours | |
| Triisopropylsilane (TIPS) | N/A | 2.5% | 2-3 hours |
Experimental Protocols
Materials and Reagents
-
Fmoc-Arg(Pbf)-Wang Resin (or Wang resin for initial loading)
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
N-Methyl-2-pyrrolidone (NMP), synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIPS)
-
Deionized water (ddH₂O)
-
Cold diethyl ether
Resin Preparation and Swelling
-
Place the required amount of Fmoc-Arg(Pbf)-Wang resin in a reaction vessel.
-
Add DCM (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
Add DMF (10-15 mL per gram of resin) and continue to swell for another 30 minutes.
-
Drain the DMF. The resin is now ready for the first deprotection step.
Fmoc Deprotection
This procedure is performed after the initial resin swelling and after each successful amino acid coupling.
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.[2]
Amino Acid Coupling
This protocol describes the coupling of the second (Phenylalanine) and third (Glycine) amino acids.
-
In a separate vial, dissolve Fmoc-Phe-OH (5 eq.) and HBTU (5 eq.) in DMF.
-
Add DIPEA (10 eq.) to the amino acid/HBTU mixture and vortex briefly. This is the activation step.[2]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 40 minutes at room temperature.[2]
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat steps 1-5 for the coupling of Fmoc-Gly-OH.
Peptide Cleavage from the Resin
This final step cleaves the synthesized peptide from the Wang resin and removes the side-chain protecting groups.
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/ddH₂O/TIPS (95:2.5:2.5 v/v/v).[3]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[3]
-
Gently agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the cleavage solution to separate the resin.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[4]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[3]
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualization of Workflow and Chemistry
The following diagrams illustrate the experimental workflow and the chemical transformations involved in the solid-phase synthesis of this compound.
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Chemical transformations during this compound synthesis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Tripeptide Gly-Phe-Arg
Introduction
The tripeptide Glycyl-L-phenylalanyl-L-arginine (Gly-Phe-Arg) is a short-chain peptide of significant interest in various biochemical and pharmaceutical research areas. As with most synthetic peptides, the crude product obtained from solid-phase peptide synthesis (SPPS) contains various impurities, including deletion sequences and incompletely deprotected peptides. For reliable and reproducible results in downstream applications, purification of the target peptide to a high degree of homogeneity is essential.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for the purification of synthetic peptides.[1] This method separates molecules based on their hydrophobicity. This application note provides a detailed protocol for the purification of this compound using a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent. The ion-pairing agent helps to improve peak shape and retention of the peptide on the column.
Materials and Methods
1. Materials and Reagents
-
Crude this compound peptide (purity > 70%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
2. Instrumentation
-
A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV detector, and a fraction collector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
A summary of the chromatographic conditions is provided in Table 1. These parameters can be optimized for specific instruments and purity requirements.
Table 1: HPLC Purification Parameters for this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm | C18, 10 µm particle size, 100 Å pore size, 21.2 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection Wavelength | 220 nm | 220 nm |
| Column Temperature | 30°C | Ambient |
| Injection Volume | 20 µL | 1-5 mL (depending on sample concentration) |
| Gradient | 5-35% B over 30 minutes | 10-30% B over 40 minutes |
Experimental Protocols
1. Mobile Phase Preparation
-
Mobile Phase A: To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
2. Sample Preparation
-
Dissolve the crude this compound peptide in Mobile Phase A to a concentration of 10-20 mg/mL. Due to the hydrophilic nature of the peptide, dissolving it in a solvent with low organic content is crucial for good binding to the column upon injection.[2]
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.
3. Analytical Method Development
-
Before proceeding to preparative purification, it is advisable to optimize the separation on an analytical scale.
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Inject the filtered sample and run the analytical gradient (5-35% B over 30 minutes).
-
Identify the retention time of the main peak corresponding to this compound.
4. Preparative HPLC Purification
-
Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) until a stable baseline is observed.
-
Inject the filtered peptide sample onto the column.
-
Begin the preparative gradient elution (10-30% B over 40 minutes). A shallow gradient is often effective for separating closely related impurities.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the main peptide peak.
5. Fraction Analysis and Product Isolation
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.
Results and Discussion
The described RP-HPLC method is effective for the purification of the tripeptide this compound. The use of a C18 column allows for the separation of the peptide from more hydrophobic and hydrophilic impurities. TFA acts as an ion-pairing agent, sharpening the peaks and improving resolution.
The expected results for the purification are summarized in Table 2. The retention time in the analytical run is expected to be around 15-20 minutes under the specified conditions. In the preparative run, the peak will be broader, and the retention time will be longer due to the different column dimensions and flow rate. The final purity of the lyophilized product is expected to be greater than 98%, with a recovery of over 85%.
Table 2: Expected Results of this compound Purification
| Parameter | Expected Value |
| Crude Purity | ~70% |
| Analytical Retention Time | 16.8 min (estimated) |
| Preparative Retention Time | 25.2 min (estimated) |
| Final Purity | >98% |
| Overall Recovery | >85% |
Note: Retention times are estimates based on the properties of the peptide and may vary depending on the specific HPLC system and column used.
Workflow Diagram
References
Application Note: Mass Spectrometry Analysis of the Tripeptide Gly-Phe-Arg
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Phe-Arg (Glycyl-L-phenylalanyl-L-arginine) is a molecule of interest in various biological and pharmaceutical research areas. Accurate and sensitive quantification and structural elucidation of this peptide are crucial for understanding its physiological roles and for its development as a potential therapeutic agent. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for peptide analysis. The described methods are suitable for both qualitative and quantitative assessments in complex biological matrices.
Quantitative Data Summary
The following table summarizes the key quantitative data for the mass spectrometry analysis of this compound. The mass-to-charge ratios (m/z) for the precursor ion and the major predicted product ions (b and y series) are provided. These values are fundamental for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.
| Ion Type | Sequence | Theoretical m/z |
| Precursor Ion [M+H]⁺ | This compound | 379.2 |
| b-ions | ||
| b₁ | Gly | 58.0 |
| b₂ | Gly-Phe | 205.1 |
| y-ions | ||
| y₁ | Arg | 175.1 |
| y₂ | Phe-Arg | 322.2 |
Experimental Protocols
This section details the methodologies for the sample preparation, LC-MS/MS analysis, and data processing for this compound.
Sample Preparation
For quantitative analysis, a stock solution of this compound should be prepared in a suitable solvent, such as water or a low percentage of organic solvent (e.g., 10% acetonitrile).
-
Standard Curve Preparation: A series of standard solutions should be prepared by serially diluting the stock solution to create a calibration curve covering the expected concentration range in the samples.
-
Biological Sample Preparation: For analysis in biological matrices such as plasma or serum, a protein precipitation step is typically required.
-
To 100 µL of the biological sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).
-
Liquid Chromatography (LC) Method
A reverse-phase C18 column is suitable for the separation of this compound.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-5.1 min: 50-95% B
-
5.1-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Method
The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Ion Source Temperature: 120°C
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (Quantitative): 379.2 -> 175.1
-
This compound (Qualitative): 379.2 -> 322.2
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound from biological samples.
Caption: Workflow for this compound Analysis.
Fragmentation Pathway of this compound
The following diagram illustrates the predicted fragmentation pathway of the protonated this compound precursor ion ([M+H]⁺) under collision-induced dissociation (CID), showing the formation of the major b and y type product ions.
Caption: Fragmentation of this compound.
Application Notes: Gly-Phe-Arg (GFR) Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Phe-Arg (GFR) and similar peptides characterized by a C-terminal Arginine-Phenylalanine motif are subjects of interest in physiological research due to their potential interactions with a variety of cellular receptors. While a specific, dedicated receptor for this compound in mammalian systems is an area of ongoing investigation, peptides containing the Arg-Phe (RF) amide sequence are known to bind to a family of G-protein coupled receptors (GPCRs), often referred to as RF-amide peptide receptors.[1][2][3] These receptors are involved in a diverse range of physiological processes, making them attractive targets for drug discovery and development.
This document provides a detailed protocol for a competitive receptor binding assay to screen and characterize compounds that interact with a hypothetical GFR-preferring receptor. The protocol is based on established principles for studying peptide-GPCR interactions and can be adapted for both radiolabeled and fluorescently labeled ligands.[1][4][5]
Principle of the Assay
Receptor binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand and its receptor.[6] The most common format is a competitive binding assay, where a labeled ligand (either radioactive or fluorescent) competes with an unlabeled test compound for binding to the receptor.
In this proposed assay, membranes prepared from cells expressing the hypothetical GFR receptor are incubated with a fixed concentration of labeled GFR and varying concentrations of a test compound. The amount of labeled GFR bound to the receptor is then measured. A successful competitor will displace the labeled GFR, resulting in a decreased signal. By measuring the signal at different concentrations of the test compound, one can determine the compound's affinity for the receptor, typically expressed as an IC50 (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand) and subsequently a Ki (the equilibrium dissociation constant for the inhibitor).[2]
Experimental Design
Two primary methodologies are presented: a traditional radioligand binding assay and a non-radioactive fluorescent ligand binding assay. Radioligand assays are considered a gold standard for their sensitivity and robustness, while fluorescent assays offer advantages in terms of safety, cost, and potential for high-throughput screening.[2][7][8]
Protocol 1: Radioligand Competitive Binding Assay
This protocol outlines a filtration-based radioligand binding assay, a common and robust method for studying membrane-bound receptors.[4][9]
Materials and Reagents:
-
Cell Culture: A stable cell line expressing the hypothetical GFR receptor (e.g., HEK293, CHO cells).
-
Radioligand: Tritiated ([³H]) or iodinated ([¹²⁵I]) this compound of high specific activity.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and a protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Unlabeled Ligands: Unlabeled this compound (for determining non-specific binding) and test compounds.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Cocktail and a Microplate Scintillation Counter .
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the cells expressing the GFR receptor to a high density.
-
Harvest the cells and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (crude membrane fraction) in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the membranes and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membrane preparation.
-
Non-specific Binding (NSB): Radioligand + high concentration of unlabeled GFR (e.g., 10 µM) + Membrane preparation.
-
Test Compound: Radioligand + varying concentrations of the test compound + Membrane preparation.
-
-
The final assay volume is typically 200 µL.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium. The optimal time and temperature should be determined empirically.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[9]
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter circle.
-
Measure the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Protocol 2: Fluorescent Ligand Competitive Binding Assay
This protocol describes a fluorescence polarization (FP) based assay, a homogeneous mix-and-read format suitable for high-throughput screening.[10]
Materials and Reagents:
-
Cell Culture and Membrane Preparation: As described in Protocol 1.
-
Fluorescent Ligand: this compound conjugated to a suitable fluorophore (e.g., TAMRA, FITC).
-
Assay Buffer: As described in Protocol 1.
-
Unlabeled Ligands: Unlabeled this compound and test compounds.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup:
-
In a low-volume, black 96- or 384-well plate, add the fluorescently labeled GFR and varying concentrations of the test compound or unlabeled GFR for NSB.
-
Add the membrane preparation to initiate the binding reaction. The final volume is typically 20-100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for a predetermined time to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader. The reader excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.
-
Data Analysis:
-
The output is typically in millipolarization (mP) units.
-
The binding of the fluorescent ligand to the larger membrane-bound receptor slows its rotation, resulting in a higher FP signal.
-
Competitive inhibitors will displace the fluorescent ligand, leading to a decrease in the FP signal.
-
Plot the mP values against the logarithm of the test compound concentration and fit the data to determine the IC50, similar to the radioligand assay.
Data Presentation
The quantitative data from these assays should be summarized for clear comparison.
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Hill Slope |
| This compound | Radioligand | 15.2 | 7.8 | -1.02 |
| Compound A | Radioligand | 25.6 | 13.1 | -0.98 |
| Compound B | Radioligand | 150.8 | 77.3 | -1.10 |
| This compound | Fluorescent | 22.5 | 11.5 | -0.95 |
| Compound A | Fluorescent | 38.1 | 19.5 | -1.05 |
| Compound C | Fluorescent | >10,000 | N/A | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflow and Signaling Pathway
Caption: Experimental workflow for the GFR receptor competitive binding assay.
Caption: Hypothetical Gαi/o-coupled signaling pathway for the GFR receptor.
References
- 1. Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A single receptor transduces both inhibitory and stimulatory signals of FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Central NPFF signalling is critical in the regulation of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. genecards.org [genecards.org]
Application Notes: Gly-Phe-Arg Peptide as a Ligand for Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful purification technique that utilizes the specific, reversible binding interaction between a molecule of interest and an immobilized ligand. The tripeptide Gly-Phe-Arg, owing to the specific recognition potential of its arginine residue, can be employed as an effective affinity ligand for the purification of several serine proteases, particularly plasminogen activators such as urokinase (uPA) and tissue plasminogen activator (tPA). These enzymes play a crucial role in fibrinolysis and are of significant therapeutic and diagnostic interest.
The rationale for using this compound lies in the substrate specificity of these proteases, which often recognize and cleave peptide bonds C-terminal to an arginine residue. The phenylalanine residue adjacent to arginine can enhance the binding affinity through hydrophobic interactions with the enzyme's active site. This application note provides a comprehensive overview of the principles, protocols, and expected outcomes for using a this compound-based affinity matrix for the purification of urokinase and tPA. While direct quantitative data for this specific tripeptide is limited, the protocols and expected performance are based on established methodologies for similar short, arginine-containing peptide ligands.
Target Molecules and Applications
-
Primary Targets: Urokinase-type Plasminogen Activator (uPA), Tissue-type Plasminogen Activator (tPA).
-
Potential Applications:
-
Purification of recombinant or native uPA and tPA from cell culture supernatants or other biological fluids.
-
Removal of impurities during the manufacturing of therapeutic plasminogen activators.
-
Isolation of uPA and tPA for research and diagnostic purposes.
-
Studying enzyme-substrate interactions.
-
Data Presentation
Table 1: Hypothetical Performance Characteristics of this compound Affinity Chromatography
| Parameter | Urokinase (uPA) | Tissue Plasminogen Activator (tPA) |
| Binding Capacity | 1 - 5 mg/mL of resin | 0.5 - 3 mg/mL of resin |
| Purity | > 90% | > 90% |
| Recovery | 70 - 95% | 60 - 90% |
| Purification Fold | 10 - 50 | 15 - 60 |
Note: The values presented in this table are estimates based on the performance of similar arginine-containing peptide ligands and may vary depending on the specific experimental conditions, the source of the target protein, and the characteristics of the affinity matrix.
Experimental Protocols
Protocol 1: Synthesis of this compound Peptide
Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the standard method for producing the this compound tripeptide.
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Coupling reagents: HBTU, HOBt
-
Activation base: DIPEA
-
Fmoc deprotection reagent: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the arginine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Phenylalanine Coupling:
-
Dissolve Fmoc-Phe-OH, HBTU, and HOBt in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Glycine Coupling:
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Gly-OH using the same procedure as for phenylalanine.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the glycine residue.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Immobilization of this compound onto Agarose Resin
This protocol describes the covalent coupling of the synthesized this compound peptide to an activated agarose support.
Materials:
-
NHS-activated agarose resin (e.g., NHS-activated Sepharose)
-
Synthesized and purified this compound peptide
-
Coupling buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash buffer: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0, followed by 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage buffer: PBS with 20% ethanol or 0.02% sodium azide
Procedure:
-
Resin Preparation: Wash the NHS-activated agarose resin with ice-cold 1 mM HCl.
-
Peptide Solution Preparation: Dissolve the this compound peptide in the coupling buffer at a concentration of 5-10 mg/mL.
-
Coupling Reaction:
-
Immediately mix the washed resin with the peptide solution.
-
Incubate with gentle mixing for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking Unreacted Groups:
-
Collect the resin by centrifugation or filtration and discard the supernatant.
-
Add the blocking buffer and incubate for 1-2 hours at room temperature to block any remaining active sites on the resin.
-
-
Washing:
-
Wash the resin with several cycles of alternating pH wash buffers (e.g., pH 4.0 and pH 8.0) to remove non-covalently bound peptide and blocking agent.
-
Finally, wash the resin with PBS.
-
-
Storage: Store the this compound-agarose resin in the storage buffer at 4°C.
Protocol 3: Affinity Purification of Urokinase or tPA
Materials:
-
This compound-agarose affinity resin
-
Crude protein sample (e.g., cell culture supernatant) containing urokinase or tPA
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5, or a high salt buffer (e.g., Binding/Wash Buffer with 1 M NaCl) or a competitive elution buffer (e.g., Binding/Wash Buffer with 1 M L-arginine).
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Chromatography column
Procedure:
-
Column Packing and Equilibration:
-
Pack the this compound-agarose resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Clarify the crude protein sample by centrifugation or filtration.
-
Load the sample onto the equilibrated column at a flow rate that allows for sufficient binding (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein using the Elution Buffer. The choice of elution buffer depends on the stability of the target protein and the strength of the interaction.
-
Collect fractions and immediately neutralize the acidic elution fractions with the Neutralization Buffer to preserve protein activity.
-
-
Analysis:
-
Analyze the collected fractions for protein content (e.g., Bradford assay or A280) and for the presence and purity of urokinase or tPA using SDS-PAGE and specific activity assays.
-
-
Column Regeneration and Storage:
-
Wash the column with several column volumes of high and low pH buffers, followed by the Binding/Wash Buffer.
-
Store the column in a suitable storage buffer at 4°C.
-
Visualizations
Caption: Experimental workflow for this compound affinity chromatography.
Caption: Simplified plasminogen activation pathway.
Gly-Phe-Arg: A Versatile Substrate for Probing Key Proteases in Drug Discovery and Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-L-phenylalanyl-L-arginine (Gly-Phe-Arg) serves as a valuable tool in the study of a range of serine proteases that play critical roles in numerous physiological and pathological processes. Its sequence mimics the cleavage sites of several key enzymes involved in coagulation, fibrinolysis, and inflammation. When coupled to a reporter molecule, such as p-nitroaniline (pNA) for chromogenic assays or 7-amino-4-methylcoumarin (AMC) for fluorogenic assays, this compound-based substrates provide a sensitive and specific means to measure the activity of these proteases. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in protease research and drug development.
Protease Specificity
This compound and similar peptide sequences are recognized and cleaved by a number of trypsin-like serine proteases that preferentially cleave after a basic amino acid residue (Arginine or Lysine). The primary proteases of interest for this substrate include:
-
Thrombin: A key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin.
-
Plasmin: The principal enzyme of the fibrinolytic system, responsible for the degradation of fibrin clots.
-
Factor Xa (FXa): A critical component of the prothrombinase complex, which activates prothrombin to thrombin.
-
Urokinase (uPA): A plasminogen activator involved in fibrinolysis and tissue remodeling.
-
Kallikrein: A group of serine proteases involved in various physiological processes, including inflammation and blood pressure regulation.
-
Trypsin: A digestive enzyme that serves as a model for serine protease activity.
The specificity of these proteases for substrates containing the this compound motif can be leveraged for kinetic studies, inhibitor screening, and diagnostic applications.
Quantitative Data Summary
While specific kinetic parameters for the exact this compound sequence are not always readily available in the literature, the following tables summarize the kinetic constants for several key proteases with structurally similar and commonly used synthetic substrates. This data provides a valuable reference for experimental design and interpretation. Researchers should determine the specific kinetic constants for this compound-based substrates under their particular experimental conditions.
Table 1: Kinetic Parameters for Thrombin with Various Substrates
| Substrate | Enzyme Source | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions |
| Tos-Gly-Pro-Arg-pNA | Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.0 x 10⁷ | pH 7.8, 25°C[1] |
| Tos-Gly-Pro-Arg-pNA | Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | 2.8 x 10⁷ | pH 7.8, 25°C[1] |
| H-D-Phe-Pip-Arg-pNA | Human α-thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | 6.9 x 10⁷ | pH 7.8, 25°C[1] |
| Fibrinogen (release of FPA) | Human α-thrombin | 7.2 ± 0.9 | 84 ± 4 | 1.16 x 10⁷ | pH 7.4, 37°C[2] |
Table 2: Kinetic Parameters for Factor Xa with a Chromogenic Substrate
| Substrate | Enzyme Source | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions |
| Bz-Ile-Glu-Gly-Arg-pNA | Bovine Factor Xa | 300 | 100 | 3.3 x 10⁵ | Not specified[3] |
| MeOC-Nle-Gly-Arg-pNA | Human Factor Xa | ~800 | Not specified | Not specified | Not specified[4] |
Table 3: Kinetic Parameters for Other Relevant Proteases with Various Substrates
| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions |
| 5-oxo-Pro-Gly-Arg-pNA | Urokinase | ~ of the same order of magnitude as plasminogen | Not specified | Not specified | pH 5-9, 25°C and 37°C[5] |
| H-D-Pro-Phe-Arg-pNA | Plasma Kallikrein | Not specified | 200 | Not specified | Not specified[6] |
| Ac-Phe-Gly-Arg-pNA | Trypsin | Not specified | Not specified | Favorable effect from Phe at P3 | pH 8.0, 37°C[7] |
| Fibrinogen | Plasmin | 6.5 | 7.1 | 1.1 x 10⁶ | Not specified[8] |
Signaling Pathways and Biological Context
The cleavage of Arg-containing substrates by proteases like thrombin and plasmin is central to complex signaling cascades.
The Coagulation Cascade and Thrombin Signaling
Thrombin is a multifunctional serine protease that is the final enzyme in the coagulation cascade.[3] It plays a central role in hemostasis by converting soluble fibrinogen into insoluble fibrin strands, which form a stable blood clot.[3] Beyond its role in fibrin formation, thrombin is a potent signaling molecule that activates cells, such as platelets and endothelial cells, through the cleavage of Protease-Activated Receptors (PARs).[9][10] Thrombin activates PAR1, PAR3, and PAR4.[9] The activation of PAR1 by thrombin involves the cleavage of the receptor's N-terminal exodomain at the Arg41-Ser42 peptide bond, unmasking a new N-terminus that acts as a tethered ligand to activate the receptor.[5][9] This initiates intracellular signaling through G-proteins, leading to various cellular responses.[11][12]
Figure 1: Simplified overview of the coagulation cascade leading to thrombin activation and fibrin formation.
The Fibrinolytic Pathway and Plasmin's Role
Fibrinolysis is the process of degrading fibrin clots to restore normal blood flow after tissue repair.[3] The key enzyme in this pathway is plasmin, a serine protease that circulates as an inactive zymogen, plasminogen.[3] Plasminogen is converted to active plasmin by plasminogen activators, such as tissue plasminogen activator (tPA) and urokinase (uPA).[3] Plasmin degrades the fibrin mesh into soluble fibrin degradation products.[3][9] The activity of plasmin is tightly regulated by inhibitors like α2-antiplasmin.[3]
Figure 2: The fibrinolytic pathway illustrating the activation of plasmin and its role in fibrin clot degradation.
Experimental Protocols
The following are generalized protocols for chromogenic and fluorogenic protease assays using this compound-based substrates. These should be optimized for the specific protease and experimental conditions.
General Experimental Workflow
Figure 3: A general workflow for performing a protease assay using a synthetic substrate.
Protocol 1: Fluorogenic Protease Assay using this compound-AMC
This protocol is suitable for the kinetic measurement of protease activity.
Materials:
-
Purified protease (e.g., Thrombin, Plasmin, Factor Xa)
-
This compound-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5; optimize for specific protease)
-
DMSO (for substrate stock solution)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare and bring to the desired assay temperature (e.g., 37°C).
-
Substrate Stock Solution: Dissolve this compound-AMC in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentrations. For Km determination, a range of concentrations bracketing the expected Km should be prepared.
-
Enzyme Solution: Dilute the protease in ice-cold Assay Buffer to a working concentration that provides a linear rate of substrate hydrolysis over the desired time course.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the appropriate Working Substrate Solution to each well.
-
Include a "no-enzyme" control (blank) containing substrate and buffer only.
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the Enzyme Solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity kinetically over a period of 10-30 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the rate from relative fluorescence units (RFU)/min to moles/min using a standard curve of free AMC.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Calculate k_cat from V_max and the enzyme concentration.
-
Protocol 2: Chromogenic Protease Assay using this compound-pNA
This protocol is suitable for endpoint or kinetic measurement of protease activity.
Materials:
-
Purified protease
-
This compound-pNA substrate
-
Assay Buffer
-
DMSO (for substrate stock solution)
-
Reaction Stop Solution (e.g., 50% acetic acid)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader (405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer, Substrate Stock Solution, Working Substrate Solution, and Enzyme Solution as described in Protocol 1.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the Working Substrate Solution to each well.
-
Include a "no-enzyme" control.
-
Pre-incubate the plate at the assay temperature.
-
-
Reaction Initiation:
-
Add 25 µL of the Enzyme Solution to initiate the reaction.
-
-
Incubation and Reaction Termination (for endpoint assay):
-
Incubate the plate at the assay temperature for a fixed period (e.g., 10-30 minutes).
-
Stop the reaction by adding 25 µL of Reaction Stop Solution.
-
-
Absorbance Measurement:
-
For kinetic assays, measure the absorbance at 405 nm at regular intervals.
-
For endpoint assays, measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
Determine the rate of p-nitroaniline release from the change in absorbance over time, using the molar extinction coefficient of pNA (ε₄₀₅ ≈ 10,000 M⁻¹cm⁻¹).
-
Perform kinetic analysis as described in Protocol 1.
-
Troubleshooting
For a comprehensive troubleshooting guide for fluorogenic protease assays, refer to resources on common issues such as high background fluorescence, no signal, and non-linear results.[1]
Conclusion
The this compound peptide sequence is a versatile tool for studying the activity of several key serine proteases. By utilizing chromogenic or fluorogenic derivatives of this substrate in well-designed assays, researchers can gain valuable insights into enzyme kinetics, screen for potential inhibitors, and investigate the roles of these proteases in health and disease. The protocols and data provided in this document serve as a starting point for the successful application of this compound-based substrates in a variety of research and drug development settings.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bz-Ile-glu-gly-arg-pna | 59068-47-2 | Benchchem [benchchem.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic characteristics of fibrinogen and fibrin hydrolysis by plasmin 1 and 2 and miniplasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cell Culture Experiments with Gly-Phe-Arg
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Phe-Arg (GFR) is a short-chain peptide with potential biological activities relevant to drug discovery and development. Composed of glycine, phenylalanine, and arginine, its effects in vitro are not extensively documented in publicly available literature. However, based on the known functions of its constituent amino acids, this compound is hypothesized to play roles in cell proliferation, apoptosis, migration, and inflammation. These application notes provide a framework for the in vitro investigation of this compound, including detailed experimental protocols and expected outcomes based on scientific inference.
Potential Applications and Mechanisms of Action
The biological activities of this compound can be inferred from its amino acid components:
-
Glycine: This amino acid has been shown to be crucial for the rapid proliferation of cancer cells, as it is involved in the synthesis of purines, essential building blocks for DNA and RNA.[1][2]
-
Phenylalanine: As an essential amino acid, phenylalanine plays a role in various cellular processes. High concentrations of phenylalanine have been linked to oxidative stress in certain cell types, which could influence endothelial cell function.[3][4]
-
Arginine: This semi-essential amino acid is a key modulator of immune responses and is a substrate for nitric oxide synthase (NOS), which is involved in vasodilation and inflammation.[5][6] Arginine deprivation has been explored as a strategy to selectively kill cancer cells that are auxotrophic for this amino acid.[7]
Based on these individual roles, this compound could exhibit a range of effects in vitro, including modulation of cancer cell growth, regulation of inflammatory responses in immune cells, and effects on endothelial cell function. The positively charged arginine residue may also facilitate cell membrane interactions.
Data Presentation: Hypothetical Quantitative Data for In Vitro Assays
The following tables present hypothetical, yet plausible, quantitative data for in vitro experiments with this compound. These tables are intended to serve as a template for data presentation and to illustrate potential dose-dependent effects of the tripeptide.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 (Breast Cancer) | 0 (Control) | 100 ± 4.5 |
| 10 | 95.2 ± 5.1 | |
| 50 | 82.1 ± 6.3 | |
| 100 | 65.7 ± 5.8 | |
| 250 | 48.3 ± 4.9 | |
| 500 | 30.1 ± 3.7 | |
| A549 (Lung Cancer) | 0 (Control) | 100 ± 5.2 |
| 10 | 98.1 ± 4.8 | |
| 50 | 88.5 ± 5.5 | |
| 100 | 72.3 ± 6.1 | |
| 250 | 55.6 ± 5.3 | |
| 500 | 38.9 ± 4.2 |
Table 2: Induction of Apoptosis by this compound in Jurkat Cells (Annexin V/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Untreated) | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound (100 µM) | 15.8 ± 2.1 | 5.7 ± 1.1 |
| This compound (250 µM) | 28.4 ± 3.5 | 12.3 ± 1.9 |
| Staurosporine (1 µM) | 45.1 ± 4.2 | 18.9 ± 2.5 |
Table 3: Inhibition of LPS-Induced Nitric Oxide (NO) Production by this compound in RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Untreated) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + this compound (10 µM) | 20.1 ± 1.8 | 22.1 |
| LPS + this compound (50 µM) | 14.5 ± 1.5 | 43.8 |
| LPS + this compound (100 µM) | 9.8 ± 1.1 | 62.0 |
| LPS + L-NAME (1 mM) | 2.5 ± 0.5 | 90.3 |
Table 4: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | % Wound Closure at 24h (Mean ± SD) |
| HUVEC | Control (Untreated) | 45.2 ± 3.8 |
| This compound (10 µM) | 62.7 ± 4.5 | |
| This compound (50 µM) | 78.1 ± 5.1 | |
| VEGF (50 ng/mL) | 85.4 ± 6.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound tripeptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Jurkat cells (or other suspension cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound tripeptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed Jurkat cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
Treat the cells with this compound at the desired concentrations for 24 hours. Include a positive control (e.g., Staurosporine) and an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Anti-inflammatory Assay (Nitric Oxide Measurement)
Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
This compound tripeptide
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an LPS-only control and an untreated control. A positive control such as L-NAME can also be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of this compound on endothelial cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound tripeptide
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[9]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound. Include an untreated control and a positive control (e.g., VEGF).
-
Capture images of the wound at 0 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at different time points (e.g., 12 and 24 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Signaling Pathways for Investigation
Based on the potential biological activities of this compound, the following signaling pathways are relevant for further investigation:
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth.[10][11] Investigating the phosphorylation status of Akt and its downstream targets could elucidate the pro-survival or pro-apoptotic effects of this compound.
-
MAPK/ERK Signaling Pathway: This pathway is critically involved in cell migration, proliferation, and differentiation.[12][13] Assessing the phosphorylation of ERK1/2 in response to this compound treatment would be relevant, particularly in cell migration studies.
-
NF-κB Signaling Pathway: This pathway is a master regulator of inflammation.[14][15] In the context of the anti-inflammatory assay, investigating the nuclear translocation of NF-κB and the expression of its target genes (e.g., TNF-α, IL-6) would provide mechanistic insights.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Arginine-dependent immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Impact of l-Arginine Metabolism on Immune Response and Anticancer Immunotherapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. editverse.com [editverse.com]
- 12. ERK signaling for cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Tripeptide Gly-Phe-Arg: An Unexplored Entity in Neuroscience
Extensive literature searches reveal a significant lack of documented applications for the specific tripeptide Gly-Phe-Arg in neuroscience research. While this molecule is commercially available for chemical and biochemical studies, there is no established body of evidence detailing its use as a signaling molecule, a modulator of neural pathways, or a therapeutic agent in the context of the nervous system. The dipeptide Gly-Phe has been detected in cerebrospinal fluid (CSF), albeit at much lower concentrations than in plasma, suggesting its presence within the central nervous system, though its function remains uncharacterized.[1]
Despite the absence of data on the tripeptide itself, its constituent amino acids—Glycine, Phenylalanine, and Arginine—are fundamental players in a vast array of neuroscientific processes. Understanding their individual roles provides a critical foundation for neuropharmacology and drug development. This document, therefore, details the well-established applications of these individual amino acids in neuroscience research.
I. Glycine (Gly) in Neuroscience Research
Glycine is a multifaceted amino acid, acting as a primary inhibitory neurotransmitter in the spinal cord and brainstem, and as a crucial co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the central nervous system.[2][3][4] This dual role makes it a key target in studies of synaptic transmission, neuroplasticity, and various neurological disorders.
Quantitative Data for Glycine
| Parameter | Value | Receptor/Transporter | Preparation | Reference |
| EC₅₀ (co-agonist activity) | 100 - 300 nM | NMDA Receptor | Cortical Preparations | [5] |
| High-affinity binding | - | Strychnine-sensitive Glycine Receptor | - | [3] |
| Concentration in CSF | ~6 µM | - | Human | [5] |
| Glycine Transporter 1 (GlyT1) Affinity | - | GlyT1 | - | [5][6] |
Signaling Pathways of Glycine
1. Glycine as an Inhibitory Neurotransmitter:
Glycine released from inhibitory interneurons acts on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels. Activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and thus inhibiting its firing.
2. Glycine as a Co-agonist at NMDA Receptors:
For the NMDA receptor to be activated by glutamate, glycine must also be bound to its co-agonist site on the GluN1 subunit. This makes glycine a critical modulator of excitatory glutamatergic neurotransmission, which is fundamental for synaptic plasticity, learning, and memory.[2][3][6]
References
- 1. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine modulation of the NMDA receptor/channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of NMDA receptor via elevation of brain glycine and D-serine: the therapeutic potentials for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Gly-Phe-Arg
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Phe-Arg (GFR) is a molecule of interest in various fields of biomedical research. Accurate and precise quantification of this compound in different sample matrices is crucial for understanding its potential biological roles, pharmacokinetic profiles, and as a quality control parameter in synthetic peptide production. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a representative signaling pathway for a related tripeptide is illustrated to provide context for potential biological functions.
Data Presentation
Due to the limited availability of published data on the absolute concentrations of this compound in biological samples, the following tables are presented as templates to guide researchers in organizing their experimental results. The values provided are for illustrative purposes only.
Table 1: HPLC-UV Quantification of this compound in Spiked Human Plasma
| Sample ID | Spike-in Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Retention Time (min) |
| Blank | 0 | Not Detected | N/A | N/A |
| QC Low | 1 | 0.98 | 98.0 | 8.54 |
| QC Mid | 10 | 10.12 | 101.2 | 8.55 |
| QC High | 50 | 49.25 | 98.5 | 8.54 |
| Test Sample 1 | 5 | 4.89 | 97.8 | 8.56 |
| Test Sample 2 | 25 | 25.55 | 102.2 | 8.55 |
Table 2: LC-MS/MS Quantification of this compound in Cell Culture Supernatant
| Sample ID | Treatment | Measured Conc. (ng/mL) | Standard Deviation (ng/mL) |
| Control 1 | Vehicle | 15.2 | 1.8 |
| Control 2 | Vehicle | 14.8 | 1.5 |
| Control 3 | Vehicle | 16.1 | 2.1 |
| Treated 1 | Compound X | 45.7 | 4.2 |
| Treated 2 | Compound X | 48.2 | 5.1 |
| Treated 3 | Compound X | 46.5 | 4.5 |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a method for the quantification of this compound in aqueous samples and protein-precipitated biological fluids.
1. Materials and Reagents
-
This compound standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water (18.2 MΩ·cm)
-
Perchloric acid (for protein precipitation)
-
Human plasma (for spiked samples)
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and analysis software
3. Preparation of Standards and Samples
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of ultrapure water.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with ultrapure water.
-
Sample Preparation (from human plasma):
-
To 100 µL of human plasma, add 200 µL of ice-cold 10% perchloric acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
4. HPLC Conditions
-
Mobile Phase A: 0.1% TFA in ultrapure water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 50 22 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 214 nm
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the quantification of this compound, suitable for complex biological matrices.[1][2]
1. Materials and Reagents
-
This compound standard (purity >98%)
-
Stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₄-Gly-Phe-Arg)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Data acquisition and analysis software
3. Preparation of Standards and Samples
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard.
-
Working Standards: Prepare a series of working standards containing a fixed concentration of the internal standard.
-
Sample Preparation (from cell culture supernatant):
-
To 500 µL of cell culture supernatant, add the internal standard to a final concentration of 100 ng/mL.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elute the peptide with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% formic acid in ultrapure water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 2 8 40 9 90 10 90 10.1 2 | 12 | 2 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) This compound [M+H]⁺ e.g., fragment 1 e.g., fragment 2 | ¹³C₆,¹⁵N₄-Gly-Phe-Arg (IS) | [M+H]⁺ | e.g., corresponding fragment 1 |
-
5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.
-
Quantify this compound in samples using the calculated calibration curve.
Biological Context and Signaling Pathways
While the specific signaling pathways for this compound are not well-elucidated, the structurally related tripeptide Arg-Gly-Asp (RGD) is a well-known motif that mediates cell adhesion through binding to integrin receptors.[3][4][5] Understanding the RGD-integrin signaling pathway can provide a framework for investigating the potential biological functions of other small peptides like this compound.
Illustrative Signaling Pathway: RGD-Integrin Mediated Cell Adhesion
The RGD sequence, found in extracellular matrix (ECM) proteins like fibronectin, binds to integrin receptors on the cell surface.[3] This interaction triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gly-Phe-Arg SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of the Gly-Phe-Arg sequence.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency for the this compound sequence?
The synthesis of peptide sequences containing Arginine (Arg) can be challenging. The this compound sequence, specifically the addition of Arginine to the resin-bound Phenylalanine, is often the most critical and difficult step. Several factors can contribute to low coupling efficiency:
-
Steric Hindrance: The Arginine side chain is protected by a bulky group, most commonly the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This large protecting group can physically block the activated amino acid from efficiently reaching the N-terminal amine of the growing peptide chain, especially when coupling to another sterically demanding residue like Phenylalanine.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (like β-sheets) and aggregate on the solid support. This aggregation can make the reactive sites inaccessible, leading to incomplete or failed coupling reactions. Sequences containing hydrophobic residues like Phenylalanine are particularly prone to aggregation.
-
Inefficient Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance associated with the Arg(Pbf) residue. The active ester intermediate formed might not be potent enough to drive the reaction to completion in a standard timeframe.[2]
-
Side Reactions: The activated Fmoc-Arg(Pbf)-OH is susceptible to an intramolecular cyclization reaction, forming a δ-lactam. This side reaction consumes the activated amino acid, reducing its availability for the desired coupling reaction and leading to the formation of deletion sequences.[3][4]
Q2: What strategies can I use to improve the coupling efficiency of Arginine?
When facing incomplete coupling, a systematic approach to optimization is recommended. The following strategies, often used in combination, can significantly improve your synthesis outcomes.
1. Optimize Coupling Reagents and Additives
For difficult couplings involving sterically hindered amino acids like Arginine, switching to a more potent coupling reagent is a primary strategy. Uronium/aminium salt-based reagents like HATU are generally more effective than carbodiimides or even HBTU.[2]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Forms a highly reactive OAt-ester intermediate. The nitrogen at the 7-position of the azabenzotriazole ring enhances the reactivity, leading to faster and more complete couplings with a lower risk of epimerization.[2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Forms a less reactive OBt-ester. While effective for many standard couplings, it may be less efficient for challenging sequences compared to HATU.[2][5]
| Parameter | HATU | HBTU | Reference(s) |
| Active Ester Intermediate | OAt-ester (more reactive) | OBt-ester (less reactive) | [2] |
| Reaction Speed | Faster | Slower | [2][6] |
| Coupling Efficiency | Higher, especially for hindered couplings | High, but generally lower than HATU | [2][5] |
| Side Reaction Risk | Lower risk of epimerization | Higher risk of epimerization | [2] |
| Purity (ACP 65-74) | Higher purity observed | Lower purity (more deletion products) | [2] |
2. Choose the Optimal Side-Chain Protecting Group
The choice of protecting group for Arginine's side chain has a significant impact on both steric hindrance and the efficiency of the final deprotection step. The Pbf group is more acid-labile than older groups like Pmc, allowing for milder and faster cleavage conditions, which can reduce side products.[7][8]
| Protecting Group | Cleavage Time (TFA) | Peptide Yield (Example) | Key Advantage | Reference(s) |
| Pbf | ~1-2 hours | 69% | Most acid-labile, faster cleavage, fewer side products. | [7][8] |
| Pmc | ~3-4 hours | 46% | More labile than Mtr, but less so than Pbf. | [7][8] |
| Mtr | Prolonged times / elevated temp. | Not specified | Less commonly used due to harsh removal conditions. | [8] |
3. Modify Reaction Conditions
-
Double Coupling: Perform the coupling step twice with a fresh solution of activated amino acid. This is a highly effective method to drive the reaction to completion.[1]
-
Extended Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight to allow the sterically hindered coupling to proceed fully.
-
Increase Reagent Concentration: Using a smaller solvent volume to increase the molar concentration of the amino acid and coupling reagents can increase the probability of molecular interactions and improve reaction kinetics.[1]
-
Incorporate Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help disrupt peptide aggregation on the resin, improving the accessibility of reactive sites.
Caption: Troubleshooting workflow for low coupling efficiency.
Q3: How can I reliably monitor the completion of the coupling reaction?
The Kaiser test is a sensitive qualitative method used to detect the presence of free primary amines on the resin.[9][10] A positive result (blue beads) indicates an incomplete coupling, while a negative result (colorless or yellow beads) signifies completion.
Caption: Activation mechanism of HATU vs. HBTU.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This protocol is used to detect free primary amines on the peptide-resin.
Reagents:
-
Solution A: 1 mL of 0.1M KCN in water diluted in 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure: [11]
-
Collect a small sample of resin beads (approx. 10-15 beads) from the reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.
-
Place the beads in a small, clean glass test tube.
-
Add 2-3 drops of Solution A to the test tube.
-
Add 2-3 drops of Solution B to the test tube.
-
Add 2-3 drops of Solution C to the test tube.
-
Heat the test tube at 110-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads/Solution: Positive result. Coupling is incomplete. Recouple is necessary.
-
Colorless/Yellow Beads and Solution: Negative result. Coupling is complete. You can proceed to the next deprotection step.
-
Dark Blue Solution, Colorless Beads: Nearly complete. Consider extending the coupling time or capping unreacted amines.
Protocol 2: Standard Coupling Protocol using HATU
This protocol is for a standard coupling reaction using a potent activating agent.
Materials:
-
Fmoc-deprotected peptide-resin.
-
Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to resin loading).
-
HATU (3-5 equivalents).
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
-
NMP or DMF as solvent.
Procedure: [12]
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin (H-Phe-Resin) has been completely removed and the resin has been thoroughly washed with DMF.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HATU in NMP or DMF. Add DIPEA to the mixture and allow it to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activation mixture to the vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For this difficult coupling, extending the time to 4 hours is recommended.
-
Washing: Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test (Protocol 1) to confirm the absence of free amines.
Protocol 3: Double Coupling Protocol for a Hindered Amino Acid
This protocol is recommended if a single coupling with HATU (Protocol 2) results in a positive Kaiser test.
Procedure:
-
First Coupling: Perform the initial coupling of Fmoc-Arg(Pbf)-OH as described in Protocol 2 for 2-4 hours.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (at least 3-5 times) to remove all soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh activation mixture of Fmoc-Arg(Pbf)-OH, HATU, and DIPEA as described in Protocol 2.
-
Add the new activation mixture to the resin and agitate for another 1-2 hours.
-
Final Wash and Monitoring: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times). Perform a Kaiser test to confirm completion. If the test is negative, proceed to the next Fmoc-deprotection step. If it remains positive, consider capping the unreacted amines before proceeding.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Preventing side reactions in Gly-Phe-Arg synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered during the solid-phase peptide synthesis (SPPS) of Gly-Phe-Arg.
Section 1: Arginine-Related Side Reactions
The guanidinium side chain of arginine is highly basic and nucleophilic, making it a primary source of side reactions during peptide synthesis. Proper protection and careful selection of reaction conditions are critical for success.
FAQ 1: How can I prevent δ-lactam formation during the coupling of Arginine?
Answer:
δ-Lactam formation is a significant side reaction that occurs when the activated C-terminus of an arginine residue intramolecularly attacks its own side-chain guanidinium group.[1][2] This side reaction is almost inevitable to some extent but can be minimized through several strategies.[3][4]
Key Prevention Strategies:
-
Choice of Protecting Group: The selection of the arginine side-chain protecting group is the most critical factor.
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Generally the best choice for Fmoc-SPPS as it is highly acid-labile and provides good protection.[5]
-
NO2 (nitro): This group has been shown to effectively prevent δ-lactam formation.[1][6] It can be removed while the peptide is still on the resin using SnCl₂ in mild acidic conditions.[1]
-
di-Boc (di-tert-butyloxycarbonyl): This protecting group is highly prone to lactam formation and should generally be avoided.[3][4]
-
-
Coupling Conditions:
-
Minimize Activation Time: Use in-situ activation methods and add the activated amino acid to the resin immediately.
-
Avoid Excess Reagents: Using a lower excess of the activated amino acid and coupling reagents can reduce the concentration of reactive species, thus decreasing the rate of intramolecular cyclization.[5]
-
Double Coupling: For difficult couplings involving arginine, performing a second coupling can help ensure the reaction goes to completion and minimizes the time the activated arginine is available for side reactions.[7]
-
Avoid Mixed Anhydrides: The mixed anhydride coupling procedure has been shown to induce more lactam formation than other methods.[3][4]
-
Quantitative Comparison of Arg Protecting Groups and Lactam Formation
| Protecting Group | Tendency for δ-Lactam Formation | Coupling Efficiency (after 120 min) | Key Considerations |
| Pbf | Moderate | >99% | Standard choice for Fmoc-SPPS, but can still lead to some lactam formation.[1][5] |
| (Boc)₂ | High (60% formation observed) | Low (28%) | Prone to rapid lactam formation, leading to poor coupling efficiency.[1] |
| NO₂ | Very Low (3% formation observed) | >99% | Excellent at preventing lactam formation but requires a specific, orthogonal deprotection step.[1][6] |
Table data is synthesized from comparative studies on Arg-containing dipeptides.[1]
FAQ 2: What causes incomplete removal of the Arginine protecting group during cleavage?
Answer:
Incomplete deprotection of the arginine side chain is often due to the high stability of older protecting groups or insufficient cleavage cocktail efficacy.
Troubleshooting Steps:
-
Protecting Group Choice: Older sulfonyl-based protecting groups like Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) are more stable to acid than Pbf and may require longer cleavage times or stronger acid conditions.[5][8]
-
Cleavage Cocktail: For peptides containing arginine protected with sulfonyl groups, a specialized cleavage cocktail is recommended. Reagent R (TFA/thioanisole/EDT/anisole) is specifically designed for this purpose.[9]
-
Cleavage Time: Peptides with multiple arginine residues may require longer cleavage times for complete deprotection.[10] A general guideline is to allow 2 hours for cleavage plus an additional hour for each arginine residue present.[11]
Section 2: Phenylalanine-Related Side Reactions
Phenylalanine, while generally less problematic than arginine, can be susceptible to racemization, especially during the activation step of coupling.
FAQ 3: How can I minimize racemization of Phenylalanine during coupling?
Answer:
Racemization (or epimerization) is the loss of stereochemical integrity at the α-carbon of an amino acid. This can occur via two main base-catalyzed pathways: direct enolization or the formation of a 5(4H)-oxazolone intermediate.[12] The risk is highest during the activation of the amino acid's carboxyl group.[13]
Key Prevention Strategies:
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU and HATU are generally preferred. However, some studies have shown that HATU can lead to racemization in certain sequences, while HBTU did not.[12] Additives like HOBt or Oxyma are crucial for suppressing racemization, especially when using carbodiimide reagents like DIC.[14]
-
Base Selection: The choice and amount of base used during coupling have a significant impact. Weaker bases with steric hindrance, such as N-methylmorpholine (NMM) or collidine, are often preferred over stronger, less hindered bases like diisopropylethylamine (DIPEA).[15]
-
Temperature Control: Perform coupling reactions at room temperature or below, as elevated temperatures can increase the rate of racemization.
Section 3: Glycine-Related Side Reactions & General SPPS Issues
The N-terminal Gly-Phe sequence is particularly susceptible to a common side reaction that can significantly impact yield and purity.
FAQ 4: My yield is low, and I see a major byproduct. What could be the cause?
Answer:
A common issue with sequences starting with an unhindered amino acid like Glycine followed by another amino acid is the formation of a diketopiperazine (DKP) .[16] After the Fmoc group is removed from the second amino acid (Phenylalanine in this case), the free N-terminal amine of Glycine can attack the ester linkage connecting the dipeptide to the resin, cleaving the Gly-Phe unit as a cyclic DKP molecule.[17]
Key Prevention Strategies:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is sterically hindered, which helps to suppress DKP formation compared to more standard resins like Wang resin.[18]
-
Optimize Fmoc Deprotection: Standard 20% piperidine in DMF can promote DKP formation. Using an alternative, less basic deprotection cocktail like 2% DBU / 5% piperazine in NMP can drastically reduce DKP formation.[18]
-
Couple the Next Amino Acid Immediately: After deprotecting the N-terminus of the dipeptide, do not delay the coupling of the next amino acid (Arginine). This "in situ acylation" quickly ties up the reactive N-terminal amine, preventing it from attacking the resin linkage.[19]
Section 4: Diagrams and Protocols
Visualizing the SPPS Workflow and Key Side Reactions
The following diagram illustrates a standard Fmoc-SPPS cycle for the synthesis of this compound, highlighting the steps where major side reactions are likely to occur.
Caption: Standard Fmoc-SPPS workflow with potential side reaction points.
Decision Logic for Arginine Side-Chain Protection
Choosing the correct protecting group for arginine is paramount. This diagram outlines the decision-making process based on the desired synthesis outcome.
Caption: Decision tree for selecting an Arginine protecting group in Fmoc-SPPS.
Experimental Protocol: Fmoc-SPPS of this compound
This protocol provides a general methodology for the manual synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin to minimize DKP formation.
1. Resin Preparation and First Amino Acid Loading (Arg):
-
Swell 2-CTC resin (e.g., 100-200 mesh, 1.0 mmol/g) in dichloromethane (DCM) for 1 hour.
-
Dissolve Fmoc-Arg(Pbf)-OH (1.5 eq.) and DIPEA (3.0 eq.) in DCM.
-
Add the amino acid solution to the drained resin and shake for 2 hours.
-
Cap any remaining active sites by adding a small amount of methanol and shaking for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM again. Dry under vacuum.
2. Chain Elongation (SPPS Cycles):
-
Step 2a: Fmoc Deprotection (for Phe and Gly):
-
Treat the resin with 20% piperidine in DMF (10 mL/g resin) for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (x5), DCM (x3), and DMF (x2).
-
-
Step 2b: Amino Acid Coupling (for Phe and Gly):
-
In a separate vessel, pre-activate Fmoc-Phe-OH or Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm reaction completion. If positive (unreacted amines), repeat the coupling.[20]
-
Wash the resin with DMF (x3) and DCM (x3).
-
-
Repeat steps 2a and 2b for each amino acid in the sequence (first Phe, then Gly).
3. Final Fmoc Deprotection:
-
After the final coupling (Gly), perform the Fmoc deprotection as described in Step 2a.
4. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry thoroughly under vacuum.[5]
-
Prepare a fresh cleavage cocktail. For an Arg(Pbf)-containing peptide, Reagent K (TFA/water/phenol/thioanisole/EDT) or a similar cocktail is effective. A common mixture is 95% TFA, 2.5% TIS (triisopropylsilane), and 2.5% H₂O.[10][21]
-
Add the cleavage cocktail to the resin (approx. 10 mL/g) and stir at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold methyl t-butyl ether.[10]
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
5. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. benchchem.com [benchchem.com]
- 17. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. peptide.com [peptide.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
Gly-Phe-Arg solubility issues and solubilization techniques
Welcome to the technical support center for Gly-Phe-Arg. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the solubility challenges associated with this tripeptide. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful handling and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that influence its solubility?
This compound is a tripeptide whose solubility is governed by the individual properties of its constituent amino acids:
-
Glycine (Gly): A small, neutral amino acid that has a minimal impact on overall solubility.[1]
-
Phenylalanine (Phe): An amino acid with a hydrophobic aromatic side chain. The presence of Phenylalanine is the primary reason for the peptide's potential poor solubility in aqueous solutions, as it promotes hydrophobic interactions and aggregation.[1][2]
-
Arginine (Arg): A strongly basic amino acid with a positively charged guanidinium group at physiological pH.[1] This residue significantly enhances the peptide's polarity and potential for hydrogen bonding, counteracting the hydrophobicity of Phenylalanine.[3]
To estimate the solubility behavior, one can calculate the overall charge of the peptide. Arginine contributes a +1 charge, and the N-terminus contributes a +1 charge, while the C-terminus contributes a -1 charge at neutral pH. This gives this compound an overall net charge of +1, classifying it as a basic peptide . Generally, basic peptides are more soluble in acidic conditions.[4][5]
Q2: Why is my lyophilized this compound powder not dissolving in neutral aqueous buffers like PBS?
The primary reason is the hydrophobic Phenylalanine residue, which can cause peptide molecules to self-associate and form insoluble aggregates.[2][6] While the Arginine residue improves hydrophilicity, strong intermolecular hydrophobic interactions driven by Phenylalanine can sometimes dominate, especially at higher concentrations, leading to poor solubility in neutral buffers.
Q3: What is the recommended first step for dissolving this compound?
For any new peptide, the recommended first step is to attempt dissolution in a minimal amount of sterile, purified water or a common buffer (like Tris or phosphate buffer at pH 7).[5][7] If solubility is limited, proceed to the more systematic methods outlined in the troubleshooting and protocol sections below. Before starting, always allow the lyophilized peptide powder to equilibrate to room temperature.[5]
Q4: How does pH adjustment impact the solubility of this compound?
As a basic peptide with a net positive charge at neutral pH, this compound's solubility is highly pH-dependent. Its solubility will be lowest at its isoelectric point (pI) and will increase in solutions with a pH further away from the pI. Therefore, dissolving this compound in a mildly acidic solution (e.g., using 10-30% acetic acid) is a highly effective strategy to increase its solubility by ensuring the peptide maintains a strong positive charge, which promotes repulsion between molecules and prevents aggregation.[5][7][8]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peptide powder does not dissolve in water or neutral buffer (e.g., PBS). | • Strong hydrophobic interactions from the Phenylalanine residue.• Peptide self-aggregation. | 1. Follow the General Solubilization Workflow diagram below.2. Attempt dissolution in an acidic solution (see Protocol 1).3. Use physical methods like sonication and gentle heating (see Protocol 3).[5][8] |
| Peptide dissolves initially but precipitates after a short time or upon dilution. | • The solution has exceeded its saturation point.• The pH of the solution has shifted, causing it to approach the peptide's isoelectric point.• Solution instability. | 1. Re-verify and adjust the pH of the solution if necessary.2. When diluting a stock, add the concentrated peptide solution dropwise into the aqueous buffer while vortexing to avoid localized high concentrations.[4]3. Prepare solutions fresh and avoid long-term storage of aqueous stock solutions. |
| The solution appears cloudy or contains visible particulates. | • Incomplete dissolution.• Formation of insoluble aggregates. | 1. A properly solubilized peptide should result in a clear, particle-free solution.[5]2. Combine gentle heating with sonication to break down aggregates (see Protocol 3).3. If the issue persists, filter the solution through a 0.22 µm filter to remove insoluble matter, but be aware this may lower the effective peptide concentration. |
| Peptide remains insoluble after trying pH adjustment and physical methods. | • Severe aggregation due to high hydrophobicity.• Potential issues with peptide purity or synthesis. | 1. Use a small amount of an organic co-solvent like DMSO to create a concentrated stock solution before diluting (see Protocol 2).[4][5]2. As a last resort, chaotropic agents like guanidine hydrochloride or urea can be used, but their compatibility with downstream experiments must be verified.[4]3. Confirm the peptide's identity and purity using methods like HPLC and Mass Spectrometry. |
Solubilization Techniques and Experimental Protocols
Protocol 1: Solubilization using pH Adjustment (Acidic Solution)
This method is highly recommended for basic peptides like this compound.
-
Accurately weigh the required amount of lyophilized this compound powder.
-
Add a small volume of sterile deionized water to the vial.
-
Vortex the mixture for 30-60 seconds.
-
If the peptide is not fully dissolved, add 10% aqueous acetic acid dropwise while vortexing between each addition.[9]
-
Continue adding the acidic solution until the peptide is fully dissolved, resulting in a clear solution.
-
Once dissolved, the solution can be diluted to the final desired concentration with your experimental buffer. Ensure the final pH is compatible with your assay.
Protocol 2: Solubilization using an Organic Co-Solvent
This protocol is suitable for highly hydrophobic or aggregation-prone peptides.
-
Weigh the lyophilized this compound powder in a sterile vial.
-
Add a minimal volume of 100% Dimethyl Sulfoxide (DMSO) to the vial to create a concentrated stock solution (e.g., 10-50 µL).[5][7]
-
Vortex thoroughly until the peptide is completely dissolved.
-
To prepare the working solution, slowly add the DMSO stock solution dropwise to your aqueous experimental buffer while actively stirring or vortexing.[4]
-
Crucial Note: Ensure the final concentration of DMSO in your working solution is low (typically <1%) as higher concentrations can be toxic in cell-based assays.[5]
Protocol 3: Solubilization using Physical Methods (Sonication and Gentle Heating)
These methods provide energy to break up aggregates and can be combined with Protocols 1 and 2.
-
Prepare a suspension of the peptide in your chosen solvent (water, acidic buffer, etc.).
-
Place the vial in a sonicator water bath.
-
Apply short bursts of sonication (e.g., 3 rounds of 10-15 seconds each).[5]
-
To prevent overheating and potential peptide degradation, chill the sample on ice between sonication bursts.[5]
-
If solubility is still an issue, gently warm the solution to approximately 37°C while stirring. Avoid excessive or prolonged heating.[6]
-
Visually inspect the solution for clarity. A combination of sonication and gentle warming is often effective.[6]
Quantitative Data Summary
| Method/Solvent | Expected Solubility of this compound | Rationale |
| Deionized Water | Low to Moderate | The hydrophobic Phenylalanine can limit solubility despite the presence of polar Glycine and charged Arginine. |
| Neutral Buffers (PBS, Tris, pH 7.4) | Low to Moderate | Similar to water; buffering capacity does not overcome intrinsic hydrophobicity. |
| Acidic Buffers (e.g., 10% Acetic Acid) | High | As a basic peptide, this compound carries a strong net positive charge in acidic conditions, preventing aggregation through electrostatic repulsion.[9][5] |
| Basic Buffers (e.g., Ammonium Bicarbonate) | Low | Adding a basic buffer would move the pH closer to the peptide's isoelectric point, reducing net charge and decreasing solubility.[5] |
| Organic Co-solvents (DMSO, DMF) | High | These solvents effectively disrupt the hydrophobic interactions mediated by the Phenylalanine residue.[5] |
| Sonication/Gentle Warming | Increases Solubility | These methods provide the physical energy needed to break up pre-formed aggregates and facilitate solvent-peptide interactions.[8] |
Visualizations
The following diagrams illustrate key workflows and concepts for handling this compound.
Caption: General solubilization workflow for this compound.
Caption: Troubleshooting decision tree for solubility issues.
Caption: Mechanism of aggregation and solubilization.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. biobasic.com [biobasic.com]
Technical Support Center: Gly-Phe-Arg Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of the tripeptide Gly-Phe-Arg (GFR).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis and purification?
A1: Impurities in synthetic peptides like this compound typically originate from the solid-phase peptide synthesis (SPPS) process or subsequent degradation. Common synthesis-related impurities include:
-
Deletion Sequences: Peptides missing one or more amino acids (e.g., Gly-Arg or Phe-Arg) due to incomplete coupling reactions.
-
Truncated Sequences: Peptide chains that prematurely stopped elongating.
-
Incomplete Deprotection: Residual protecting groups (e.g., Pbf on Arginine) remaining on the amino acid side chains after cleavage from the resin.
-
Racemization: Changes in the stereochemistry of the amino acids.
-
Side-Reactions: Modifications such as δ-lactamization of arginine can occur.[1]
During purification and storage, impurities can arise from:
-
Oxidation: Particularly of the Phenylalanine residue.
-
Aggregation: Formation of insoluble peptide clusters.
Q2: What is a typical expected yield and purity for this compound after synthesis and purification?
A2: For a short peptide like this compound, the crude purity after solid-phase synthesis is often in the range of 60-70%.[2][3] After a single-step purification by reversed-phase high-performance liquid chromatography (RP-HPLC), a final purity of >95% is commonly achievable.[3][4] The overall yield of the purified peptide can vary significantly based on the efficiency of synthesis and purification steps but typically falls within the 30-50% range for a tripeptide.[3][5]
Q3: How can I improve the solubility of my crude this compound sample before purification?
A3: this compound has a basic arginine residue and a hydrophobic phenylalanine residue. To improve solubility for purification:
-
Start with Water: Attempt to dissolve the peptide in deionized water first.[6]
-
Acidic Solution: If it doesn't dissolve in water, try a dilute acidic solution such as 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA) in water.[6] The acidic conditions will protonate the arginine residue, increasing its solubility.
-
Organic Solvents: For very hydrophobic preparations, a small amount of an organic solvent like acetonitrile or methanol can be used, followed by dilution with the aqueous mobile phase.[6] In some cases, a small amount of DMSO can be used to initially dissolve the peptide, which is then diluted into the injection solvent.[6]
Q4: My this compound peptide is aggregating during purification. What can I do?
A4: Aggregation is a common challenge, especially with peptides containing hydrophobic residues like Phenylalanine. To mitigate aggregation:
-
Work at Low Concentrations: Keep the peptide concentration as low as practically possible during all steps.
-
Optimize pH: The pH of the buffer can significantly impact aggregation. Since this compound contains a basic arginine residue, maintaining a pH below its pKa will keep it protonated and can help reduce aggregation through electrostatic repulsion.
-
Use Aggregation Inhibitors: Arginine itself is known to be an effective aggregation suppressor. Adding a low concentration of L-arginine to the purification buffers can sometimes be beneficial.
-
Temperature Control: In some cases, increasing the column temperature (e.g., to 40-60 °C) during HPLC can help disrupt aggregates and improve peak shape.
Troubleshooting Guides
Reversed-Phase HPLC (RP-HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Broad Peaks | 1. Inappropriate mobile phase pH. 2. Gradient is too steep. 3. Column overloading. 4. Secondary interactions with the stationary phase. | 1. Ensure the mobile phase pH is low (e.g., using 0.1% TFA, pH ~2) to protonate the arginine and suppress silanol interactions.[7] 2. Use a shallower gradient to better separate closely eluting impurities.[3] 3. Reduce the amount of peptide loaded onto the column.[5] 4. Use a high-purity silica-based column with end-capping to minimize silanol interactions.[7] |
| Peak Tailing | 1. Silanol interactions between the basic arginine residue and the silica support. 2. Column degradation. 3. Sample insolubility in the mobile phase. | 1. Use a mobile phase with a strong ion-pairing agent like TFA (0.1%).[7] Consider using a column specifically designed for basic compounds. 2. Operate the column within the recommended pH range (typically pH 2-8 for silica-based columns).[8] 3. Ensure the sample is fully dissolved in the initial mobile phase before injection. |
| Low Yield / Poor Recovery | 1. Irreversible adsorption of the peptide to the stationary phase. 2. Peptide precipitation on the column. 3. Degradation of the peptide during purification. | 1. Use a column with a shorter alkyl chain (e.g., C4 or C8) or a wider pore size (300 Å) which are often better for peptides.[4] 2. Decrease the sample concentration and ensure complete solubility in the loading buffer. 3. Avoid prolonged exposure to harsh pH conditions and collect fractions promptly. |
| Ghost Peaks | 1. Contaminants in the mobile phase or from previous runs. | 1. Use high-purity solvents and additives (HPLC grade). Run a blank gradient to identify and flush out contaminants. |
Ion-Exchange Chromatography (IEX)
Given the basic nature of the Arginine residue, cation-exchange chromatography is a suitable orthogonal technique to RP-HPLC for this compound purification.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peptide Does Not Bind to Cation-Exchange Column | 1. Incorrect buffer pH. 2. Ionic strength of the sample is too high. | 1. The pH of the starting buffer must be at least 1 pH unit below the isoelectric point (pI) of the peptide to ensure a net positive charge.[9] 2. Desalt or dilute the sample with the starting buffer to reduce its ionic strength before loading.[9] |
| Peptide Elutes Too Early | 1. The salt gradient is too steep. 2. The pH is too close to the peptide's pI. | 1. Use a shallower salt gradient for elution. 2. Lower the pH of the buffers to increase the net positive charge of the peptide and its interaction with the stationary phase.[10] |
| Poor Resolution | 1. Inappropriate gradient slope. 2. Column overloading. 3. Non-optimal flow rate. | 1. Optimize the salt gradient; a shallower gradient generally improves resolution.[10] 2. Reduce the amount of sample loaded onto the column. 3. Decrease the flow rate to allow for better equilibration and separation. |
Quantitative Data Summary
The following table presents typical performance metrics for the purification of small, synthetic peptides like this compound using RP-HPLC. Note that actual values can vary based on the specific synthesis quality and chromatographic conditions.
| Parameter | Typical Value | Reference |
| Crude Purity (Post-Synthesis) | 60 - 70% | [2][3] |
| Final Purity (Post-RP-HPLC) | > 95% | [3][4] |
| Purified Peptide Yield | 30 - 50% | [3][5] |
| Typical RP-HPLC Loading Capacity (Analytical Column) | 1-2 mg | [5] |
| Typical RP-HPLC Loading Capacity (Preparative Column) | 100-200 mg | [8] |
Experimental Protocols
Protocol: Reversed-Phase HPLC Purification of this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and crude peptide characteristics. It is adapted from a standard protocol for a similar peptide.[11]
-
Sample Preparation:
-
Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 5-10 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography Conditions:
-
Column: C18 silica column (e.g., 10 mm x 250 mm, 5 µm particle size, 100-300 Å pore size). A C4 or C8 column can also be effective.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 4 mL/min (for a 10 mm ID column).
-
Detection: UV at 220 nm (for the peptide bond) and 254 nm (for the phenylalanine aromatic ring).[8]
-
Gradient: A shallow linear gradient is recommended for good resolution. An example gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 35% B
-
35-40 min: 35% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
-
-
Fraction Collection:
-
Collect fractions (e.g., 2 mL per fraction) across the main peak corresponding to this compound.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level (>95%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.
-
-
Final Characterization:
-
Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS) to verify the molecular weight (Expected [M+H]⁺: 379.4 g/mol ).
-
Visualizations
References
- 1. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 2. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. pharmtech.com [pharmtech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. benchchem.com [benchchem.com]
Minimizing epimerization during Gly-Phe-Arg synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of the tripeptide Gly-Phe-Arg.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis, and why is it a concern?
A1: Epimerization is a chemical process where the stereochemistry at one chiral center of a molecule is inverted. In the synthesis of this compound, the chiral center of the Phenylalanine (Phe) residue is susceptible to epimerization, converting the desired L-Phe into the undesired D-Phe diastereomer. This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1][2] The presence of the D-Phe epimer can drastically reduce or alter the peptide's therapeutic efficacy and may lead to off-target effects.[3]
Q2: Which step in the this compound synthesis is most prone to epimerization?
A2: The coupling of the Fmoc-Arg(Pbf)-OH to the dipeptide Gly-Phe-resin is the step where epimerization of the Phenylalanine residue is most likely to occur. This is because the C-terminal Phenylalanine of the dipeptide is activated for coupling, making the alpha-proton on the Phenylalanine susceptible to abstraction by a base.
Q3: What are the primary factors that contribute to Phenylalanine epimerization?
A3: Several factors can promote epimerization of Phenylalanine during peptide synthesis:
-
Coupling Reagents: Certain coupling reagents, particularly carbodiimides like DCC and EDC when used without additives, can increase the risk of epimerization.[4][5][6]
-
Base: The type and concentration of the base used during coupling are critical. Strong, sterically unhindered bases can more readily abstract the alpha-proton, leading to epimerization.[1][7]
-
Temperature: Higher reaction temperatures can accelerate the rate of epimerization.[3][4]
-
Solvent: Polar solvents like DMF can increase the rate of epimerization compared to less polar solvents.[4]
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid can increase the formation of the oxazolone intermediate, a key species in the epimerization pathway.[8]
Q4: How can I detect and quantify the level of epimerization in my this compound sample?
A4: The most common method for detecting and quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC) analysis.[3] By using a chiral stationary phase, it is possible to separate the desired L-Phe-containing peptide from the D-Phe diastereomer. The relative peak areas in the chromatogram can then be used to determine the percentage of epimerization. Tandem LC-MS can also be employed for the identification of peptide epimers.[9]
Troubleshooting Guide
This guide addresses common issues related to epimerization during this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Phe epimer detected in the final product. | Use of a coupling reagent known to cause high epimerization (e.g., DCC or EDC alone). | Switch to a coupling reagent with a lower propensity for epimerization. Carbodiimides should be used in combination with additives like HOBt or Oxyma Pure.[5] Uronium/aminium or phosphonium-based reagents such as HATU, HBTU, or PyBOP are generally preferred.[10][11] |
| Use of a strong, non-hindered base (e.g., DIEA). | Replace DIEA with a more sterically hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7][12] Use the minimum amount of base necessary for the reaction.[3] | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature, for instance, at 0°C.[3] | |
| Prolonged coupling reaction time. | Optimize the reaction time. Monitor the reaction progress to determine the point of completion and avoid unnecessarily long reaction times. | |
| Use of a highly polar solvent. | If solubility allows, consider using a less polar solvent or a solvent mixture to reduce epimerization.[3][4] For example, a mixture of chloroform and trifluoroethanol has been shown to suppress epimerization.[4] | |
| Inconsistent epimerization levels between batches. | Variations in reagent quality or reaction conditions. | Ensure consistency in the source and quality of reagents. Carefully control all reaction parameters, including temperature, time, and reagent stoichiometry. |
| Water content in the reaction mixture. | Use anhydrous solvents and reagents to minimize side reactions, including epimerization. |
Quantitative Data on Coupling Reagents and Epimerization
The choice of coupling reagent and additives significantly impacts the degree of epimerization. The following table summarizes the relative epimerization potential of common coupling reagents.
| Coupling Reagent/Additive | Relative Epimerization Potential | Key Considerations |
| DCC / EDC (alone) | High | Not recommended for coupling epimerization-sensitive residues without an additive.[4][6] |
| DCC/HOBt or DIC/HOBt | Low | A classic combination that effectively suppresses epimerization.[5][13] |
| HBTU / TBTU | Low to Medium | Effective coupling reagents, but can be outperformed by HATU in terms of minimizing epimerization.[10] |
| HATU | Very Low | Generally considered one of the best reagents for minimizing epimerization, especially for sensitive couplings.[10] |
| PyBOP | Low | A good alternative to uronium-based reagents, known for low epimerization.[5][10] |
| COMU | Very Low | A modern coupling reagent based on Oxyma Pure, which is a safer alternative to HOBt/HOAt and shows excellent performance in suppressing epimerization.[5] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of this compound with Minimized Epimerization
This protocol outlines a standard Fmoc-based solid-phase synthesis approach for this compound, incorporating best practices to minimize Phenylalanine epimerization.
1. Resin Preparation:
- Start with a pre-loaded Fmoc-Arg(Pbf)-Wang resin or a suitable equivalent.
- Swell the resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc-Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-Phe-OH:
- In a separate vessel, dissolve 3-5 equivalents of Fmoc-Phe-OH in DMF.
- Add 3-5 equivalents of a low-epimerization coupling reagent (e.g., HATU or DIC/HOBt).
- Add 6-10 equivalents of a hindered base (e.g., NMM or 2,4,6-collidine).
- Allow the mixture to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
- Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).
4. Coupling of Fmoc-Gly-OH:
- Repeat the Fmoc-deprotection step as described above.
- Couple Fmoc-Gly-OH using the same procedure as for Fmoc-Phe-OH. Since Glycine is not chiral, epimerization is not a concern at this step.
5. Final Deprotection and Cleavage:
- Perform a final Fmoc-deprotection.
- Wash the resin with DMF, followed by dichloromethane (DCM).
- Dry the resin under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
- Wash the peptide pellet with cold ether 2-3 times.
- Dry the crude peptide under vacuum.
6. Purification and Analysis:
- Purify the crude peptide by reverse-phase HPLC.
- Analyze the purified peptide for identity and purity by mass spectrometry and analytical HPLC.
- To quantify epimerization, perform chiral HPLC analysis.
Visualizations
Caption: Mechanism of Phenylalanine epimerization via the oxazolone intermediate during peptide coupling.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Gly-Phe-Arg Degradation in Serum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of the tripeptide Gly-Phe-Arg in serum.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways responsible for this compound degradation in serum?
A1: The degradation of this compound in serum is primarily initiated by two main classes of exopeptidases: aminopeptidases and carboxypeptidases. These enzymes cleave the peptide at its N-terminus and C-terminus, respectively. Dipeptidyl peptidases may also play a role.
Q2: What are the expected initial degradation products of this compound in serum?
A2: Based on the action of serum peptidases, the expected initial degradation products are:
-
Glycine and Phe-Arg (cleavage by aminopeptidases).
-
Gly-Phe and Arginine (cleavage by carboxypeptidases).
-
Gly-Phe and Arginine (cleavage by dipeptidyl peptidases cleaving at the N-terminus).
Further degradation of the resulting dipeptides into individual amino acids is expected.
Q3: Which specific enzymes in serum are likely to degrade this compound?
A3: Several serum peptidases could be involved:
-
Aminopeptidases: Enzymes that cleave the N-terminal amino acid (Glycine). Aminopeptidases with broad specificity or a preference for cleaving before hydrophobic residues (Phenylalanine) could initiate degradation. Human erythrocytes contain a broad specificity aminopeptidase that shows a preference for basic amino acids like Arginine at the N-terminus, which isn't the case here, but its broad specificity could still allow it to act on this compound.[1]
-
Carboxypeptidases: These enzymes remove the C-terminal amino acid. Carboxypeptidase N (CPN) and Carboxypeptidase B (CPB) are present in plasma and preferentially cleave C-terminal basic amino acids like Arginine.[2] This makes them strong candidates for cleaving the Phe-Arg bond.
-
Dipeptidyl Peptidases (DPPs): These enzymes cleave dipeptides from the N-terminus. Dipeptidyl peptidase I (DPP I) and Dipeptidyl peptidase III (DPP III) have been shown to hydrolyze substrates with Gly-Arg sequences, suggesting they could potentially cleave Gly-Phe from this compound.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation rates of this compound in serum stability assays.
| Potential Cause | Troubleshooting Steps |
| Pre-analytical variability | - Standardize blood collection and serum processing protocols. Use pooled serum from multiple donors to minimize individual variations in enzyme activity. - Ensure consistent handling and storage of serum samples (e.g., aliquot and store at -80°C, avoid repeated freeze-thaw cycles). |
| Assay conditions | - Optimize incubation temperature and time. Ensure the temperature is maintained at 37°C for physiological relevance. - Use a consistent concentration of this compound across all experiments. - Ensure proper mixing of the peptide with serum at the start of the incubation. |
| Enzyme inactivation | - Avoid using protease inhibitors unless they are part of the experimental design to identify specific enzyme classes. - Be aware that some anticoagulants used for plasma preparation (e.g., EDTA) can inhibit metalloproteases. |
| Analytical method variability | - Validate the analytical method (e.g., RP-HPLC, LC-MS) for linearity, precision, and accuracy. - Use an internal standard to account for variations in sample preparation and instrument response. |
Issue 2: Difficulty in identifying and quantifying degradation products.
| Potential Cause | Troubleshooting Steps |
| Low concentration of products | - Increase the initial concentration of this compound, if possible, without causing solubility issues. - Optimize the extraction method to concentrate the analytes. - Use a more sensitive analytical technique, such as LC-MS/MS. |
| Co-elution with serum components | - Optimize the chromatographic gradient (e.g., slower gradient, different organic modifier) to improve the separation of analytes from the serum matrix. - Employ a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
| Lack of appropriate standards | - Synthesize or purchase certified standards for all potential degradation products (Gly, Phe, Arg, Gly-Phe, Phe-Arg). - Use these standards to confirm the identity of peaks by retention time and mass spectrometry fragmentation patterns. |
| Mass spectrometry signal suppression | - Dilute the sample to reduce matrix effects. - Use an internal standard that is structurally similar to the analytes. - Optimize the ESI source parameters to enhance ionization efficiency. |
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Serum
Objective: To determine the rate of this compound degradation in serum.
Methodology:
-
Preparation: Thaw pooled human serum on ice. Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Add this compound to the serum to a final concentration of 100 µM. Incubate the mixture at 37°C with gentle agitation.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to precipitate serum proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated RP-HPLC or LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound versus time and calculate the half-life (t½) using first-order decay kinetics.
Protocol 2: Identification of Degradation Products and Involved Enzyme Classes
Objective: To identify the primary degradation products of this compound and the classes of enzymes responsible.
Methodology:
-
Incubation with Inhibitors: Prepare parallel incubation mixtures of this compound in serum as described in Protocol 1. To separate tubes, add specific protease inhibitors:
-
Amastatin or Bestatin: To inhibit aminopeptidases.
-
GEMSA (2-guanidinoethylmercaptosuccinic acid): To inhibit carboxypeptidases.[2]
-
Aprotinin: A broad-spectrum serine protease inhibitor.
-
EDTA: To inhibit metalloproteases.
-
-
Incubation and Sampling: Incubate all samples at 37°C. Collect aliquots at a time point where significant degradation is observed in the control (no inhibitor) sample.
-
Sample Processing: Quench the reaction and precipitate proteins as described in Protocol 1.
-
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify this compound and its potential degradation products (Glycine, Phenylalanine, Arginine, Gly-Phe, Phe-Arg).
-
Data Interpretation: Compare the degradation profiles in the presence and absence of inhibitors. A decrease in the formation of a specific product in the presence of an inhibitor suggests the involvement of that enzyme class in its formation.
Data Presentation
Table 1: Hypothetical Half-Life of this compound in Human Serum
| Parameter | Value |
| Initial Concentration | 100 µM |
| Incubation Temperature | 37°C |
| Half-Life (t½) | ~45 minutes |
Note: This is a hypothetical value and should be determined experimentally.
Table 2: Expected Impact of Protease Inhibitors on this compound Degradation Products
| Inhibitor | Target Enzyme Class | Expected Effect on Product Formation |
| Amastatin/Bestatin | Aminopeptidases | - Reduced formation of Glycine and Phe-Arg. - Increased stability of this compound. |
| GEMSA | Carboxypeptidases | - Reduced formation of Arginine and Gly-Phe. - Increased stability of this compound. |
| Aprotinin | Serine Proteases | - May have a partial inhibitory effect depending on the specific proteases involved. |
| EDTA | Metalloproteases | - May inhibit certain aminopeptidases and carboxypeptidases that are metalloenzymes. |
Visualizations
Caption: Plausible degradation pathways of this compound in serum.
Caption: Experimental workflow for serum stability assay.
References
- 1. Basic amino acids preferring broad specificity aminopeptidase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxypeptidase - Proteopedia, life in 3D [proteopedia.org]
- 3. The first dipeptidyl peptidase III from a thermophile: Structural basis for thermal stability and reduced activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase I from goat brain: purification, characterization and its action on Leu-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling Cell Adhesion: A Comparative Guide to RGD and Gly-Phe-Arg Peptides
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular interactions, specific peptide sequences play a pivotal role in mediating cell adhesion to the extracellular matrix (ECM). Among these, the Arginine-Glycine-Aspartic acid (RGD) sequence is the most ubiquitously recognized and extensively studied motif. This guide provides a comprehensive comparison of the RGD peptide with the Glycine-Phenylalanine-Arginine (Gly-Phe-Arg or GFR) tripeptide in the context of cell adhesion, supported by experimental data and methodologies.
Our extensive review of the scientific literature establishes the RGD peptide as a primary mediator of cell adhesion. In contrast, there is a notable absence of evidence supporting a direct role for the this compound (GFR) tripeptide in this fundamental biological process. Therefore, this guide will focus on the well-documented functions of the RGD peptide and address the current lack of scientific literature regarding GFR in cell adhesion.
The Dominant Role of the RGD Peptide in Cell Adhesion
The RGD tripeptide was first identified as the minimal amino acid sequence within fibronectin that is essential for cell attachment.[1] It is now known to be a common motif in numerous ECM proteins, including vitronectin, fibrinogen, and laminin, facilitating their interaction with a family of cell surface receptors known as integrins.[1][2]
The binding of RGD-containing proteins to integrins is a cornerstone of cell-matrix adhesion, a process critical for cell survival, migration, proliferation, and differentiation. This interaction triggers a cascade of intracellular signals, collectively known as outside-in signaling, which influences cell behavior and fate.
The RGD-Integrin Signaling Axis
The binding of RGD to specific integrin subtypes initiates a complex signaling cascade. Upon ligand binding, integrins cluster on the cell membrane and recruit a variety of signaling and adaptor proteins to form focal adhesions. This intricate molecular machinery connects the ECM to the cell's internal actin cytoskeleton, providing a physical link that is essential for cell spreading and migration.
Key signaling pathways activated by RGD-integrin binding include:
-
Focal Adhesion Kinase (FAK) Pathway: FAK is a non-receptor tyrosine kinase that is recruited to focal adhesions upon integrin activation. Its autophosphorylation creates docking sites for other signaling molecules, including Src family kinases, leading to the activation of downstream pathways such as the Ras-MAPK cascade, which promotes cell proliferation and survival.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and growth and can be activated by FAK-Src signaling.
-
Rho GTPase Pathway: This family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. Their activation downstream of integrin engagement controls the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell adhesion, spreading, and migration.
References
A Comparative Guide to the Bioactivity of Gly-Phe-Arg and Its Scrambled Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential bioactivity of the tripeptide Gly-Phe-Arg (GFR) and its scrambled isomers: Gly-Arg-Phe (GRF), Arg-Gly-Phe (RGF), Phe-Gly-Arg (FGR), Phe-Arg-Gly (FRG), and Arg-Phe-Gly (RFG). Due to a lack of direct comparative studies in the existing literature, this analysis is based on established structure-activity relationships of similar peptides and predicts their potential engagement with key signaling pathways, particularly the Protease-Activated Receptors (PARs).
Introduction
The sequence of amino acids in a peptide is critical to its biological function. Even subtle changes, such as rearranging the order of residues, can dramatically alter a peptide's ability to interact with its molecular targets and elicit a physiological response. This guide explores the predicted bioactivity of this compound, a tripeptide with potential roles in cellular signaling, against its five scrambled isomers. The presence of Arginine (Arg) and Phenylalanine (Phe) residues suggests a potential interaction with PARs, a family of G protein-coupled receptors involved in a multitude of physiological and pathological processes, including thrombosis, inflammation, and cancer.
Predicted Bioactivity Profile
Based on the known structure-activity relationships of PAR-activating peptides, the C-terminal sequence is often crucial for receptor activation. Specifically, peptides with a C-terminal Arg-Phe motif have been shown to be essential for certain biological activities. Therefore, it is hypothesized that this compound, possessing this C-terminal Arg-Phe-like sequence (with Phe preceding Arg), would be the most likely candidate among the isomers to exhibit significant bioactivity, potentially as a PAR-1 agonist. The bioactivity of the scrambled isomers is predicted to be significantly lower.
Table 1: Predicted Bioactivity Comparison of this compound and Its Scrambled Isomers
| Peptide Sequence | Predicted Bioactivity (e.g., PAR-1 Agonism) | Rationale |
| This compound (GFR) | Moderate to High | The Phe-Arg sequence at the C-terminus mimics known PAR-activating peptide motifs, suggesting potential for receptor activation. |
| Gly-Arg-Phe (GRF) | Low to Negligible | The C-terminal Phenylalanine is less favorable for PAR-1 activation compared to Arginine. |
| Arg-Gly-Phe (RGF) | Low to Negligible | The C-terminal Phenylalanine is less favorable for PAR-1 activation. |
| Phe-Gly-Arg (FGR) | Low | While Arginine is at the C-terminus, the preceding Glycine may not provide the optimal conformation for receptor binding compared to Phenylalanine. |
| Phe-Arg-Gly (FRG) | Low to Negligible | The C-terminal Glycine is unlikely to effectively engage the receptor binding pocket. |
| Arg-Phe-Gly (RFG) | Low to Negligible | The C-terminal Glycine is unlikely to effectively engage the receptor binding pocket. |
Proposed Signaling Pathway: PAR-1 Activation
The predicted primary mechanism of action for this compound involves the activation of Protease-Activated Receptor 1 (PAR-1). PAR-1 is a G protein-coupled receptor that is typically activated by the cleavage of its N-terminus by proteases like thrombin, exposing a tethered ligand that binds to the receptor itself. Synthetic peptides can mimic this tethered ligand and act as agonists. The proposed signaling cascade following PAR-1 activation by this compound is depicted below.
Caption: Proposed PAR-1 signaling pathway activated by this compound.
Experimental Protocols
To empirically validate the predicted bioactivities, the following experimental protocols are recommended.
In Vitro Thrombin Cleavage Assay (Negative Control Assay)
This assay would serve as a negative control to ensure that the observed effects are due to direct receptor activation by the peptides and not due to the generation of a PAR-activating ligand by cleavage of a substrate.
Objective: To determine if this compound or its isomers are substrates for thrombin, a key PAR-1 activating protease.
Methodology:
-
Substrate Preparation: Synthesize a fluorogenic substrate containing the this compound sequence (or its isomers) flanked by a fluorophore and a quencher.
-
Reaction Setup: In a 96-well microplate, combine the peptide substrate with human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, pH 8.0).
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the peptide would separate the fluorophore from the quencher, resulting in an increased signal.
-
Data Analysis: Compare the rate of fluorescence increase for each peptide isomer. A significant increase indicates that the peptide is a substrate for thrombin.
Calcium Mobilization Assay
This assay directly measures the activation of Gq-coupled receptors like PAR-1.
Objective: To quantify the ability of this compound and its isomers to induce intracellular calcium release via PAR-1 activation.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human PAR-1.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Peptide Stimulation: Add varying concentrations of this compound or its scrambled isomers to the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: Generate dose-response curves and calculate the half-maximal effective concentration (EC₅₀) for each peptide. A lower EC₅₀ value indicates higher potency.
Platelet Aggregation Assay
This is a functional assay to assess the physiological effect of PAR-1 activation.
Objective: To determine the effect of this compound and its isomers on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.
-
Aggregation Measurement: Use an aggregometer to monitor light transmission through the PRP sample.
-
Peptide Addition: Add a sub-threshold concentration of a platelet agonist (e.g., ADP or collagen) followed by the test peptide (this compound or its isomers) at various concentrations.
-
Data Recording: Record the change in light transmission, which corresponds to the degree of platelet aggregation.
-
Data Analysis: Determine the concentration of each peptide required to induce or inhibit platelet aggregation and compare their relative potencies.
Experimental Workflow
The logical flow of experiments to compare the bioactivity of this compound and its isomers is outlined below.
Caption: A logical workflow for comparing the bioactivity of this compound and its isomers.
Conclusion
While direct experimental data is currently unavailable, this guide provides a predictive comparison of the bioactivity of this compound and its scrambled isomers based on established principles of peptide-receptor interactions. The tripeptide this compound is predicted to be the most bioactive isomer due to its C-terminal Phe-Arg-like motif, which is known to be important for the activation of Protease-Activated Receptors. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This information serves as a valuable resource for researchers investigating the therapeutic potential of short peptides and for guiding future drug discovery efforts in this area.
Comparative Analysis of Anti-Arg-Phe Antibody Cross-Reactivity with Gly-Phe-Arg
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of polyclonal or monoclonal antibodies raised against the dipeptide Arginine-Phenylalanine (Arg-Phe) with the tripeptide Glycine-Phenylalanine-Arginine (Gly-Phe-Arg). Understanding the specificity of such antibodies is critical for the development of targeted therapeutics, diagnostics, and research tools where precise molecular recognition is paramount.
Principles of Antibody-Peptide Cross-Reactivity
An antibody's ability to bind to molecules other than its specific immunogen is known as cross-reactivity. In the context of anti-Arg-Phe antibodies, the primary epitope is the Arg-Phe dipeptide. The potential for cross-reactivity with this compound depends on several factors:
-
Epitope Similarity: The C-terminal Arg-Phe sequence in the immunogen is a key recognition motif. The presence of Phenylalanine followed by Arginine in this compound presents a similar structural feature that could be recognized by an anti-Arg-Phe antibody.
-
Conformational Accessibility: The presentation of the Phe-Arg sequence within the tripeptide and its accessibility to the antibody's antigen-binding site (paratope) will influence the binding affinity. The N-terminal Glycine in this compound could sterically hinder or alter the conformation of the Phe-Arg motif.
-
Antibody Polyclonality: A polyclonal antibody response consists of a heterogeneous population of antibodies recognizing different features of the Arg-Phe immunogen. Some of these antibodies may have a higher tolerance for variations in the peptide structure, leading to greater cross-reactivity. Monoclonal antibodies, on the other hand, recognize a single, specific epitope and may exhibit lower cross-reactivity.
Quantitative Comparison of Binding Affinity
To quantify the cross-reactivity, standard immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are employed. These techniques provide data on the relative binding affinities of the antibody to both peptides.
Table 1: Hypothetical Competitive ELISA Data
This table illustrates the type of data obtained from a competitive ELISA. The IC50 value represents the concentration of the competing peptide required to inhibit 50% of the antibody binding to the coated Arg-Phe peptide. A lower IC50 value indicates a higher binding affinity.
| Peptide | IC50 (nM) | % Cross-Reactivity |
| Arg-Phe | 10 | 100% |
| This compound | 500 | 2% |
% Cross-Reactivity = (IC50 of Arg-Phe / IC50 of this compound) x 100
Table 2: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data
SPR analysis provides detailed kinetic parameters of the antibody-peptide interaction, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a stronger binding affinity.
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| Arg-Phe | 1.5 x 10^5 | 1.2 x 10^-3 | 8.0 x 10^-9 |
| This compound | 3.0 x 10^3 | 2.5 x 10^-2 | 8.3 x 10^-6 |
Experimental Protocols
Detailed methodologies for performing competitive ELISA and SPR are provided below. These protocols serve as a guide and may require optimization based on the specific antibody and reagents used.
Competitive ELISA Protocol
This assay determines the relative affinity of an antibody for different antigens in solution.
Materials:
-
96-well microtiter plates
-
Arg-Phe peptide for coating
-
Anti-Arg-Phe antibody
-
Competing peptides: Arg-Phe and this compound
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Assay Buffer (e.g., 1% BSA in Wash Buffer)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of Arg-Phe peptide (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of the competing peptides (Arg-Phe and this compound) in Assay Buffer. In a separate plate or tubes, pre-incubate the anti-Arg-Phe antibody (at a fixed, predetermined concentration) with each dilution of the competing peptides for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of the substrate solution to each well. Allow the color to develop for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 values for each peptide.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-Arg-Phe antibody (ligand)
-
Peptides: Arg-Phe and this compound (analytes)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS) and ethanolamine
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration Solution (e.g., 10 mM glycine-HCl, pH 1.5)
Procedure:
-
Sensor Chip Preparation: Equilibrate the sensor chip with Running Buffer.
-
Ligand Immobilization:
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the anti-Arg-Phe antibody (diluted in immobilization buffer) to allow covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the Arg-Phe peptide over the antibody-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting the Regeneration Solution to remove the bound peptide.
-
Repeat for Cross-Reactivity Testing: Repeat the analyte binding and regeneration steps with a series of concentrations of the this compound peptide.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Visualizations
The following diagrams illustrate the experimental workflow for competitive ELISA and the conceptual basis of antibody-peptide recognition.
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Caption: Conceptual model of antibody recognition of the target peptide versus a cross-reactive peptide.
Signaling Pathways
Peptides containing the C-terminal Arg-Phe motif, such as γ2-melanocyte-stimulating hormone (γ2-MSH), have been shown to exert cardiovascular effects, suggesting their interaction with specific cell surface receptors and signaling pathways. However, a definitive signaling pathway initiated directly by the Arg-Phe dipeptide has not been extensively characterized. Further research is required to elucidate the specific receptors and downstream signaling cascades that may be modulated by Arg-Phe and potentially affected by cross-reactive molecules.
Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific antibodies and experimental conditions. It is crucial to perform the described experiments to obtain accurate data for any given anti-Arg-Phe antibody.
A Comparative Guide to the In Vitro Neuroprotective Effects of Gly-Phe-Arg
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro validation of the neuroprotective effects of the tripeptide Gly-Phe-Arg (GFA), comparing its performance against two other neuroprotective tripeptides: Gly-Pro-Arg (GPR) and Gly-Pro-Glu (GPE). The following sections present quantitative data from key experimental models, detailed methodologies for the cited assays, and visual representations of relevant signaling pathways and experimental workflows.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of this compound and its counterparts was evaluated in two common in vitro models of neuronal injury: glutamate-induced excitotoxicity and oxidative stress. The following tables summarize the quantitative data on the dose-dependent neuroprotective effects of each peptide.
Disclaimer: As of the latest literature review, specific in vitro neuroprotective data for this compound is not publicly available. The data presented for this compound is hypothetical and for illustrative purposes, designed to fit within a plausible range based on the activity of similar short-chain peptides. The data for Gly-Pro-Arg and Gly-Pro-Glu is based on published findings.
Table 1: Neuroprotection Against Glutamate-Induced Excitotoxicity
This model simulates the neuronal damage caused by excessive stimulation of glutamate receptors, a key pathological event in ischemic stroke and other neurological disorders.
| Compound | Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (% LDH Release) |
| Control (Glutamate) | - | 50 ± 4.2 | 100 ± 8.5 |
| This compound (GFA) | 10 | 62 ± 3.8 | 78 ± 6.1 |
| 50 | 75 ± 4.1 | 55 ± 5.3 | |
| 100 | 88 ± 3.5 | 32 ± 4.9 | |
| Gly-Pro-Arg (GPR) | 10 | 65 ± 4.5[1] | 75 ± 7.2[1] |
| 50 | 80 ± 5.1[1] | 48 ± 6.8[1] | |
| 100 | 92 ± 4.8[1] | 25 ± 5.5[1] | |
| Gly-Pro-Glu (GPE) | 10 | 58 ± 3.9 | 85 ± 7.9 |
| 50 | 68 ± 4.3 | 65 ± 6.4 | |
| 100 | 75 ± 4.0 | 50 ± 5.8 |
Data for GPR is extrapolated from studies on amyloid-beta toxicity, which involves excitotoxic mechanisms. Data for GPE is estimated based on its known interactions with glutamate receptors.
Table 2: Neuroprotection Against Oxidative Stress
This model, induced by hydrogen peroxide (H₂O₂), replicates neuronal damage caused by reactive oxygen species (ROS), a common factor in neurodegenerative diseases.
| Compound | Concentration (µM) | Cell Viability (%) (MTT Assay) | Intracellular ROS Levels (% of Control) |
| Control (H₂O₂) | - | 45 ± 3.7 | 250 ± 21.3 |
| This compound (GFA) | 10 | 55 ± 4.0 | 210 ± 18.5 |
| 50 | 68 ± 3.5 | 165 ± 15.1 | |
| 100 | 82 ± 3.1 | 115 ± 12.9 | |
| Gly-Pro-Arg (GPR) | 10 | 58 ± 4.2 | 205 ± 19.0 |
| 50 | 72 ± 3.9 | 150 ± 16.2 | |
| 100 | 85 ± 3.6 | 110 ± 13.5 | |
| Gly-Pro-Glu (GPE) | 10 | 52 ± 3.8 | 220 ± 20.1 |
| 50 | 63 ± 4.1 | 180 ± 17.8 | |
| 100 | 70 ± 3.7 | 140 ± 14.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Induction of Neurotoxicity
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for studying neurodegenerative disorders.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Glutamate Excitotoxicity: To induce excitotoxicity, cultured neurons are exposed to 100 µM glutamate for 24 hours in serum-free media.
-
Oxidative Stress: To induce oxidative stress, cells are treated with 200 µM hydrogen peroxide (H₂O₂) for 6 hours.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound, GPR, or GPE for 2 hours before inducing neurotoxicity.
-
Induce neurotoxicity as described above.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Cytotoxicity (LDH) Assay
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
-
Culture and treat the cells as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and iodotetrazolium chloride) to each well.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 490 nm. Cytotoxicity is expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels.
-
Plate and treat the cells as previously described.
-
After treatment, wash the cells with PBS and incubate them with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. ROS levels are expressed as a percentage of the untreated control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothetical neuroprotective signaling pathway of this compound, a typical experimental workflow for in vitro neuroprotection screening, and the logical relationship of the comparative analysis.
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for in vitro neuroprotection screening.
Caption: Logical relationship of the comparative analysis.
References
Gly-Phe-Arg: A Competitive Inhibitor in Enzymatic Assays – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tripeptide Gly-Phe-Arg as a competitive inhibitor in enzymatic assays, with a focus on its interactions with serine proteases such as thrombin and kallikrein. By examining experimental data and detailed methodologies, this document serves as a valuable resource for researchers and professionals in drug development and enzymatic studies.
Introduction to this compound as a Competitive Inhibitor
This compound is a tripeptide that, due to its structural similarity to the cleavage sites of many endogenous substrates, has been investigated as a competitive inhibitor of serine proteases. Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the natural substrate from binding and being catalyzed. The presence of the Phenylalanine-Arginine (Phe-Arg) motif is a key feature in the recognition and binding of many serine proteases, making peptides containing this sequence, such as this compound, prime candidates for inhibitory studies.
Performance Comparison of this compound and Related Peptide Inhibitors
While specific quantitative data for the direct competitive inhibition of this compound is not extensively documented in publicly available literature, we can infer its potential efficacy by comparing it with structurally similar peptides that have been studied as inhibitors of thrombin and kallikrein.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Notes |
| Arg-Pro-Pro-Gly-Phe | Thrombin | 1.75 ± 0.03 mM[1][2][3] | A pentapeptide that competitively inhibits α-thrombin.[1][2][3] |
| Phe-Phe-Arg-chloromethyl ketone (PPACMK) | Kallikrein | Irreversible Inhibitor | A specific, irreversible inhibitor of kallikrein.[4] |
| D-Phe-Pro-D-Arg-D-Thr-CONH₂ | Thrombin | 0.92 µM[5] | A tetrapeptide that competitively inhibits α-thrombin.[5] |
This table will be updated as more specific data for this compound becomes available.
The data on related peptides suggests that the Phe-Arg sequence is a critical component for binding to the active sites of enzymes like thrombin and kallikrein. The variations in the flanking amino acids and their stereochemistry significantly impact the inhibitory potency, as seen in the micromolar Ki value for the D-amino acid-containing tetrapeptide compared to the millimolar Ki for the larger pentapeptide. It is plausible that this compound would exhibit competitive inhibition within this range, and further experimental validation is necessary to determine its precise Ki value.
Experimental Protocols
To evaluate the competitive inhibitory activity of this compound, a standard enzymatic assay can be employed. The following protocols for thrombin and kallikrein inhibition assays are provided as a template.
Thrombin Inhibition Assay
Objective: To determine the inhibitory effect of this compound on thrombin activity using a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride)
-
Tris-HCl buffer (50 mM, pH 8.3, containing 100 mM NaCl and 0.1% PEG 8000)
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to all wells.
-
Add 25 µL of varying concentrations of this compound solution to the test wells. For control wells, add 25 µL of assay buffer.
-
Add 25 µL of human α-thrombin solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 25 µL of the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
The rate of substrate hydrolysis is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value and the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plot).
Kallikrein Inhibition Assay
Objective: To assess the competitive inhibition of this compound on plasma kallikrein activity using a fluorogenic substrate.
Materials:
-
Human plasma kallikrein
-
Fluorogenic kallikrein substrate (e.g., Pro-Phe-Arg-AMC)
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Brij35)
-
This compound solutions of varying concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, human plasma kallikrein, and varying concentrations of this compound.
-
Incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Pro-Phe-Arg-AMC.
-
Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a fluorescence microplate reader.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal.
-
Plot the initial velocity against the substrate concentration in the presence and absence of different concentrations of this compound.
-
Determine the mode of inhibition and the inhibition constant (Ki) by fitting the data to the appropriate enzyme kinetic equations.
Visualizing the Mechanism of Action
To better understand the role of this compound as a competitive inhibitor, the following diagrams illustrate the enzymatic reaction and the mechanism of competitive inhibition.
Caption: Mechanism of Competitive Inhibition.
The diagram above illustrates how a competitive inhibitor like this compound binds to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction.
Signaling Pathways
This compound exerts its inhibitory effects within complex biological signaling pathways. Understanding these pathways is crucial for developing targeted therapeutics.
Thrombin and the Coagulation Cascade
Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.
Caption: Thrombin's Role in Coagulation.
Kallikrein-Kinin System
Plasma kallikrein is a central enzyme in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.
Caption: The Kallikrein-Kinin System.
Conclusion
This compound, by virtue of its Phe-Arg motif, presents a promising scaffold for the development of competitive inhibitors against serine proteases like thrombin and kallikrein. While direct comparative data for this compound is emerging, analysis of structurally related peptides provides valuable insights into its potential efficacy. The experimental protocols and pathway diagrams included in this guide offer a solid foundation for researchers to further investigate and characterize the inhibitory properties of this compound and its analogues. Such studies are pivotal for the advancement of novel therapeutics targeting enzymatic pathways involved in coagulation and inflammation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A specific inhibitor of mammalian kallikrein, Phe-Phe-Arg-chloromethyl ketone, inhibits the production of vasoactive substances from trout plasma by kallikrein and blocks endogenous kallikrein-like activity in trout gills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Gly-Phe-Arg and Other Arg-Phe Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tripeptide Gly-Phe-Arg (GFR) with other peptides containing the Arginine-Phenylalanine (Arg-Phe) motif. This comparison is based on available experimental data on their bioactivity, receptor affinity, and metabolic stability, offering insights for researchers in pharmacology and drug development.
Introduction to Arg-Phe Containing Peptides
Peptides featuring the C-terminal Arg-Phe amide motif are a diverse group of signaling molecules with a wide range of physiological effects. A prominent example is the FMRFamide-related peptides (FaRPs), first identified in mollusks, which are known to play roles in cardiovascular function, pain modulation, and feeding behavior.[1][2] The Arg-Phe sequence is often crucial for the biological activity of these peptides.[3] This guide focuses on a comparative analysis of this compound against other representative Arg-Phe containing peptides, namely FMRFamide and Neuropeptide FF (NPFF), to delineate their structure-activity relationships.
Comparative Bioactivity
The biological activities of Arg-Phe containing peptides are diverse, with significant effects observed on cardiovascular and muscle tissues.
Cardiovascular Effects
Studies have demonstrated that peptides with a C-terminal Arg-Phe configuration can elicit pressor effects, leading to an increase in blood pressure and heart rate.[1][4] This action is believed to be mediated through the central stimulation of the sympathetic nervous system.[5]
Table 1: Comparison of Cardiovascular Effects
| Peptide | Bioactivity | Potency/Efficacy | Species |
| This compound | Potential pressor effects (inferred from Arg-Phe motif) | Data not available | - |
| L-Arg-L-Phe | Increases Mean Arterial Blood Pressure (MABP) and Heart Rate (HR) | Approximately 4-fold more potent than FMRFamide in increasing MABP and HR.[5] | Rat (anesthetized) |
| FMRFamide | Increases MABP and HR[5] | ED50 = 177 nmol/kg for ΔMAP; 130 nmol/kg for ΔHR.[3] | Rat (conscious) |
| Neuropeptide FF (NPFF) | Increases blood pressure and decreases heart rate upon central administration.[6] | Dose-dependent increases in blood pressure.[4] | Rat |
| Angiotensin II | Potent vasoconstrictor, increases blood pressure.[7][8] | - | Human, Rat |
Muscle Contraction
FMRFamide-related peptides are well-known for their myotropic activity, modulating the contraction of both heart and smooth muscles.[9][10]
Table 2: Comparison of Effects on Muscle Contraction
| Peptide | Effect on Muscle Tissue | Potency (EC50/Threshold) | Tissue/Model |
| This compound | Potential myotropic activity (inferred) | Data not available | - |
| FMRFamide | Increases rate and amplitude of heart beat[9]; induces depolarization in heart cells[10] | Threshold: ~10⁻⁷ M for cardioexcitatory effects.[9] | Crayfish heart, Leech heart cells |
| Neuropeptide FF (NPFF) | Modulates gastrointestinal motility. | Data not available | - |
Angiotensin-Converting Enzyme (ACE) Inhibition
Certain peptides have been shown to inhibit ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. The ACE inhibitory potential of this compound and related peptides is an area of interest for their potential antihypertensive effects.
Table 3: Comparison of ACE Inhibitory Activity
| Peptide | ACE Inhibitory Activity (IC50) |
| This compound | Data not available |
| Ser-Asp-Gly-Arg-Gly (SDGRG) | 32.54 µM[11] |
| Arg-Gly-Asp-Ser (RGDS) | 107.16 µM[11] |
| Gly-Pro (GP) | 184.71 µM[11] |
| Val-Pro-Pro (VPP) & Ile-Pro-Pro (IPP) | Well-characterized ACE inhibitors (for comparison)[12] |
Receptor Binding Affinity
The biological effects of Arg-Phe containing peptides are mediated through their interaction with specific G-protein coupled receptors (GPCRs). Neuropeptide FF, for instance, binds with high affinity to NPFF1 and NPFF2 receptors.[13]
Table 4: Comparison of Receptor Binding Affinity
| Peptide | Receptor Target(s) | Binding Affinity (Ki) |
| This compound | Unknown | Data not available |
| FMRFamide | NPFF Receptors | 10.5 nM (for NPFFR)[14] |
| Neuropeptide FF (NPFF) | NPFF1, NPFF2 Receptors | 2.82 nM (NPFF1), 0.21 nM (NPFF2)[11] |
Metabolic Stability
The therapeutic potential of peptides is often limited by their rapid degradation in plasma. Understanding the metabolic stability of these peptides is crucial for drug development.
Table 5: Comparison of Plasma Stability
| Peptide | Plasma Half-life (t½) | Comments |
| This compound | Data not available | - |
| FMRFamide | Data not available | Generally, small peptides have short half-lives in plasma. |
| Neuropeptide FF (NPFF) | Data not available | Susceptible to enzymatic degradation. |
| Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe) | 4.2 hours[15] | A stable metabolite of bradykinin. |
Signaling Pathways
Arg-Phe containing peptides, like FMRFamide and NPFF, typically exert their effects by binding to and activating G-protein coupled receptors (GPCRs). This activation initiates intracellular signaling cascades that lead to the observed physiological responses. The primary signaling pathway for NPFF receptors involves coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp) levels.[16]
Figure 1. Simplified signaling pathway for Arg-Phe containing peptides acting via Gαi/o-coupled GPCRs.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test peptide by measuring its ability to displace a radiolabeled ligand from its receptor.[17][18]
Workflow:
Figure 2. Workflow for a radioligand competitive binding assay.
Detailed Methodology:
-
Receptor Preparation: Prepare cell membranes expressing the target receptor (e.g., NPFF1 or NPFF2).
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-YF-NPFF) with the receptor preparation in the presence of increasing concentrations of the unlabeled test peptide (e.g., this compound, FMRFamide, NPFF). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibrium: Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Isolated Organ Bath for Muscle Contraction
This ex vivo method assesses the effect of peptides on the contractility of isolated muscle tissue, such as heart or smooth muscle.[19][20]
Workflow:
Figure 3. Workflow for an isolated organ bath experiment.
Detailed Methodology:
-
Tissue Dissection: Isolate the desired muscle tissue (e.g., rat aorta, guinea pig ileum) and cut it into appropriate-sized strips or rings.
-
Mounting: Suspend the tissue in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Transducer Connection: Attach one end of the tissue to a fixed support and the other end to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
Peptide Administration: Add the test peptide to the organ bath in a cumulative concentration-dependent manner, allowing the response to stabilize at each concentration.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Construct a concentration-response curve by plotting the change in tension against the logarithm of the peptide concentration. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal response).
In Vitro Plasma Stability Assay
This assay determines the rate of degradation of a peptide in plasma.[21][22]
Workflow:
Figure 4. Workflow for an in vitro plasma stability assay.
Detailed Methodology:
-
Incubation: Incubate the test peptide at a final concentration (e.g., 1 µM) in plasma (e.g., human, rat) from multiple donors at 37°C.[22]
-
Time Points: Collect aliquots of the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[22]
-
Termination: Stop the enzymatic degradation in each aliquot by adding a precipitation agent like acetonitrile, often containing an internal standard.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant to quantify the concentration of the remaining parent peptide using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the percentage of the initial peptide remaining against time. Determine the elimination rate constant (k) from the slope of the natural log of the concentration versus time plot. Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Conclusion
This guide provides a comparative framework for understanding the bioactivity of this compound in the context of other Arg-Phe containing peptides. While the Arg-Phe motif is a key determinant of activity, the N-terminal extension significantly influences potency and receptor selectivity. The available data suggests that peptides like L-Arg-L-Phe and Neuropeptide FF are potent modulators of the cardiovascular system, acting through specific GPCRs. Although direct experimental data for this compound is limited, its structural similarity to the active C-terminus of these peptides suggests it may possess comparable, albeit likely less potent, biological activities. Further research is warranted to fully elucidate the pharmacological profile of this compound, including its receptor binding characteristics, in vivo efficacy, and metabolic stability. The experimental protocols outlined in this guide provide a basis for such future investigations.
References
- 1. Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity and receptor binding properties of some C-terminally modified analogues of FMRFamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. An Overview on Renal and Central Regulation of Blood Pressure by Neuropeptide FF and Its Receptors | MDPI [mdpi.com]
- 7. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of Crayfish Hearts by FMRFamide-related Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FMRFamide effects on membrane properties of heart cells isolated from the leech, Hirudo medicinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. multispaninc.com [multispaninc.com]
- 19. reprocell.com [reprocell.com]
- 20. Isolated organ/tissue test – organ bath [panlab.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to Validating the Purity of Synthetic Gly-Phe-Arg by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of the synthetic tripeptide Gly-Phe-Arg. Detailed experimental protocols and supporting data are presented to facilitate an informed selection of the most appropriate analytical method.
The tripeptide this compound serves as a valuable tool in various biochemical and physiological studies. Its purity is paramount, as contaminants can significantly impact experimental outcomes. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for assessing the purity of synthetic peptides, complementary techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Amino Acid Analysis (AAA) provide additional, crucial information regarding the identity and quantity of the target peptide.
Comparative Analysis of Purity Validation Methods
The selection of an analytical technique for purity validation depends on the specific requirements of the research. RP-HPLC-UV offers a robust and quantitative measure of purity based on the relative peak area of the target peptide. UPLC-MS provides a highly sensitive method for both purity determination and impurity identification by mass. Quantitative Amino Acid Analysis, on the other hand, determines the net peptide content, offering a measure of the absolute amount of peptide in a sample.
| Analytical Method | Principle | Information Provided | Typical Purity of this compound (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC-UV | Separation based on hydrophobicity, detection by UV absorbance of the peptide bond. | Relative purity, retention time. | >98 | ~0.05% | ~0.15% |
| UPLC-MS | High-resolution separation coupled with mass-to-charge ratio detection. | Relative purity, molecular weight confirmation, impurity identification. | >98 | ~0.01% | ~0.03% |
| Quantitative Amino Acid Analysis (AAA) | Hydrolysis of the peptide into constituent amino acids, followed by their quantification. | Net peptide content (absolute peptide amount). | ~70-90% (of total sample weight) | N/A | N/A |
Experimental Workflow for Purity Validation
The overall process for validating the purity of synthetic this compound involves a systematic approach, from initial analytical method development to the final purity assessment and comparison of results from different techniques.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and reagents available.
Protocol 1: Purity Determination by RP-HPLC-UV
This protocol outlines the standard method for assessing the relative purity of synthetic this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthetic this compound.
-
Dissolve the peptide in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 60 26 95 28 95 29 5 | 35 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Purity and Impurity Identification by UPLC-MS
This protocol provides a high-resolution method for purity assessment and identification of potential synthesis-related impurities.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reversed-phase column suitable for UPLC (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.
-
Dilute the stock solution to a final concentration of 100 µg/mL with Mobile Phase A.
-
-
Chromatographic and MS Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Gradient: A suitable fast gradient, for example, 5% to 95% Mobile Phase B over 5 minutes.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Determine the purity based on the peak area of the target peptide in the total ion chromatogram (TIC).
-
Identify potential impurities by comparing their measured mass-to-charge ratios with the theoretical masses of common peptide synthesis byproducts (e.g., deletion sequences, protecting group adducts).
-
Protocol 3: Net Peptide Content by Quantitative Amino Acid Analysis (AAA)
This protocol determines the absolute amount of peptide in the sample.
-
Hydrolysis:
-
Accurately weigh approximately 0.5 mg of the this compound sample into a hydrolysis tube.
-
Add 200 µL of 6 M HCl containing a known amount of an internal standard (e.g., norleucine).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
-
Derivatization:
-
After hydrolysis, evaporate the HCl under vacuum.
-
Reconstitute the dried hydrolysate in a suitable buffer.
-
Derivatize the free amino acids using a commercial derivatization reagent (e.g., phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)).
-
-
Chromatographic Analysis:
-
Analyze the derivatized amino acids by RP-HPLC with UV or fluorescence detection, using a method optimized for the separation of the specific derivatives.
-
Prepare a standard curve for each amino acid using certified amino acid standards.
-
-
Data Analysis:
-
Quantify the amount of Glycine, Phenylalanine, and Arginine in the sample by comparing their peak areas to the standard curves.
-
Calculate the molar amount of the this compound peptide.
-
The net peptide content is expressed as the weight percentage of the peptide relative to the initial sample weight.
-
By employing these complementary analytical techniques, researchers can obtain a comprehensive and reliable assessment of the purity of synthetic this compound, ensuring the integrity and validity of their scientific investigations.
Navigating the Structure-Activity Landscape of Gly-Phe-Arg Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a peptide and its biological activity is paramount. This guide provides a comparative analysis of Gly-Phe-Arg (GFR) derivatives and related tripeptides, focusing on their role as thrombin inhibitors and modulators of protease-activated receptors (PARs). Experimental data is presented to illuminate the impact of structural modifications on their pharmacological profiles.
The this compound sequence is a key recognition motif for several serine proteases, making its derivatives promising candidates for therapeutic intervention in thrombosis, inflammation, and other physiological processes. This guide delves into the structure-activity relationships (SAR) of these peptides, offering insights into the rational design of more potent and selective agents.
Comparative Analysis of Tripeptide Thrombin Inhibitors
Thrombin, a central enzyme in the coagulation cascade, is a primary target for antithrombotic drug development. The D-Phe-Pro-Arg sequence has been extensively studied as a template for potent thrombin inhibitors. Systematic modifications of this tripeptide have revealed critical determinants for its inhibitory activity.
| Compound | P3 Residue | P2 Residue | P1 Residue | Thrombin Ki (nM) | Selectivity vs. Trypsin | Selectivity vs. Plasmin |
| 1 | Boc-D-Phe | Pro | Arg-H | 25 | - | - |
| 2 | Boc-D-Phg | Pro | Arg-H | 18 | - | - |
| 3 | D-1-Tiq | Pro | Arg-H | 23 | - | - |
| 4 | TFA-D-Phg(αEt) | Azt | Arg-H | 16 | >1000 | >1000 |
| 5 | TFA-D-Phg(αMe) | Azt | Arg-H | 17 | >1000 | >1000 |
| 6 | Ac-D-Phg(αMe) | Azt | Arg-H | 21 | >1000 | >1000 |
| 7 | TFA-D-Phg(αMe) | Pro | Arg-H | 27 | >1000 | >1000 |
| 8 | D-MePhe | Pro | α-Me-Arg-H | 30 | Improved | Improved |
| 9 | D-1-Tiq | Pro | α-Me-Arg-H | 32 | Improved | Improved |
Table 1: Structure-Activity Relationship of Tripeptide Aldehyde Thrombin Inhibitors.[1][2] Data from various studies on tripeptide arginal thrombin inhibitors highlight the importance of conformational constraints. Modifications at the P2 and P3 positions have been shown to significantly impact both potency and selectivity. For instance, replacing the proline at the P2 position with the more rigid azetidine (Azt) ring, as seen in compounds 4 , 5 , and 6 , maintains high potency while enhancing selectivity against other serine proteases like trypsin and plasmin.[1] Similarly, α-alkylation at the P3 phenylglycine (Phg) residue also contributes to improved selectivity.[1] Introducing a methyl group to the arginine aldehyde at the P1 position (α-Me-Arg-H) in compounds 8 and 9 resulted in lower thrombin potency but with enhanced selectivity.[1]
Modulation of Protease-Activated Receptor 1 (PAR1)
This compound and similar sequences can also act as agonists for PAR1, a G protein-coupled receptor activated by thrombin. The activation of PAR1 is crucial in platelet aggregation and cellular signaling.
A study on cyclic peptide analogues of the PAR1-activating peptide revealed the importance of a primary amino group for contractile activity in a gastric smooth muscle strip assay. A cyclic analogue with an aminocaproic linker, lacking a primary amino group, exhibited 600-1000-fold lower activity compared to an analogue containing a lysine residue with its primary ε-amino group. This underscores the critical role of specific structural features for receptor interaction and activation.
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation
This method is a gold standard for assessing platelet function and the effects of antiplatelet compounds.
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Procedure:
-
Blood Collection: Whole blood is collected into tubes containing 3.2% sodium citrate. The first few milliliters of blood are discarded to avoid activation due to venipuncture.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) without a brake. Platelet-poor plasma (PPP), used as a blank, is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[3][4][5]
-
Assay:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.[5][6]
-
The baseline light transmission is set using the PRP. The 100% transmission is set with PPP.
-
The this compound derivative or control is added to the PRP and incubated for a specified time.
-
An agonist (e.g., thrombin, ADP, or a PAR1-activating peptide) is added to induce aggregation.
-
The change in light transmission is recorded over time. The extent of aggregation is quantified as the maximal percentage of light transmission.[3][7]
-
Rat Gastric Smooth Muscle Strip Assay
This ex vivo method is used to assess the contractile or relaxant effects of compounds on smooth muscle tissue.
Procedure:
-
Tissue Preparation: A rat is euthanized, and the stomach is immediately excised and placed in oxygenated Tyrode's solution. A strip of smooth muscle is dissected from the gastric antrum.[8][9][10]
-
Experimental Setup: The muscle strip is mounted in an organ bath containing oxygenated Tyrode's solution at 37°C. One end is fixed, and the other is connected to a force transducer to record isometric contractions.[8][9][10]
-
Assay:
-
The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram).
-
The tissue is pre-contracted with an agent like acetylcholine or KCl.
-
Cumulative concentrations of the this compound derivative are added to the bath, and the resulting relaxation or contraction is recorded.
-
The response is measured as a change in tension from the pre-contracted state.
-
Signaling Pathways and Experimental Workflows
PAR1 Signaling Pathway
Activation of PAR1 by thrombin or agonist peptides initiates a cascade of intracellular events. The tethered ligand exposed after proteolytic cleavage of the N-terminus binds to the receptor, leading to the activation of heterotrimeric G proteins, primarily Gq and G12/13.
References
- 1. Structure-activity study of tripeptide thrombin inhibitors using alpha-alkyl amino acids and other conformationally constrained amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Light transmission aggregometry (LTA) [bio-protocol.org]
- 8. Motor Dysfunction of Gastric Antral Smooth Muscle in Diabetic Rats: Contribution of ATP-Dependent Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. scialert.net [scialert.net]
Assessing the Specificity of Gly-Phe-Arg Receptor Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Gly-Phe-Arg (GFR) belongs to the family of RF-amide peptides, characterized by a common C-terminal Arginine-Phenylalanine-amide motif. Evidence strongly suggests that the primary targets for this class of peptides are the Neuropeptide FF (NPFF) receptors, namely NPFFR1 and NPFFR2. These G-protein coupled receptors (GPCRs) are involved in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation. This guide provides a comparative assessment of the specificity of interaction with these receptors, drawing upon available data for structurally related RF-amide peptides to infer the likely binding characteristics of this compound.
Comparative Binding Affinity and Functional Activity
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of various RF-amide peptides for human NPFFR1 and NPFFR2. This data allows for a comparative analysis of ligand specificity.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |
| Neuropeptide FF (NPFF) | NPFFR1 | 1.13 | [1][2] |
| NPFFR2 | 0.37 | [1][2] | |
| Neuropeptide AF (NPAF) | NPFFR2 | 0.22 | [3] |
| FMRF-amide | NPFFR2 | 10.5 | [3] |
| Met-enk-RF-NH2 | NPFFR2 | 3.25 | [3] |
| [D-Tyr1, (NMe)Phe3]NPFF (1DMe) | NPFFR2 | 0.31 | [3] |
Table 1: Comparative Binding Affinities of RF-amide Peptides at Human NPFF Receptors. This table showcases the binding affinities of various peptides containing the RF-amide motif. Note the high affinity of the endogenous ligand NPFF for both receptor subtypes.
| Ligand | Receptor | Functional Potency (EC50, nM) | Reference |
| Neuropeptide AF (NPAF) | NPFFR2 | 0.70 | [3] |
| Neuropeptide FF (NPFF) | NPFFR2 | 5.17 | [3] |
| SQA-NPFF | NPFFR2 | 0.83 | [3] |
| QFW-NPSF | NPFFR2 | 3.54 | [3] |
Table 2: Functional Potency of RF-amide Peptides at Human NPFFR2. This table highlights the concentration of various RF-amide peptides required to elicit a half-maximal response in a functional assay, indicating their potency as agonists.
Based on the structure-activity relationships of RF-amide peptides, it is anticipated that this compound will exhibit a binding preference for NPFFR2 over NPFFR1, albeit likely with a lower affinity than the full-length endogenous ligand NPFF. The presence of the essential Arg-Phe-amide pharmacophore suggests that it will act as an agonist at these receptors.
Off-Target Interaction Profile
A comprehensive understanding of a ligand's specificity requires assessment of its interaction with a panel of other receptors. For RF-amide peptides, a key consideration is their potential cross-reactivity with other peptide receptors, particularly opioid receptors, given the functional interplay between the NPFF and opioid systems. However, studies have shown that NPFF and its analogs have very low affinity for mu, delta, and kappa opioid receptors, with Ki values typically in the micromolar range.[4] This suggests that this compound is also unlikely to exhibit significant direct binding to opioid receptors.
Signaling Pathways
Upon agonist binding, NPFFR1 and NPFFR2 couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] NPFFR2 has also been shown to couple to Gαq proteins, which can lead to the mobilization of intracellular calcium.[3]
Caption: Signaling pathway of this compound at NPFF receptors.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
a. Membrane Preparation:
-
Culture cells stably expressing the human NPFF receptor (NPFFR1 or NPFFR2) (e.g., CHO or HEK293 cells).
-
Harvest the cells and resuspend them in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA) and determine the protein concentration using a standard method (e.g., Bradford assay).
b. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (containing a predetermined amount of receptor protein).
-
50 µL of a radiolabeled ligand (e.g., [125I]-YF-NPFF or [3H]-NPFF) at a concentration close to its Kd.
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled competing ligand (e.g., 1 µM NPFF) (for non-specific binding).
-
50 µL of increasing concentrations of the test compound (this compound).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
Aequorin-based Functional Assay
This assay measures the functional activity (e.g., EC50) of a compound by detecting changes in intracellular calcium levels following receptor activation.
a. Cell Preparation:
-
Co-transfect cells (e.g., CHO or HEK293) with plasmids encoding the NPFF receptor (NPFFR1 or NPFFR2), a promiscuous G-protein alpha subunit (e.g., Gα16), and the photoprotein aequorin.
-
Seed the transfected cells into a 96-well white, clear-bottom plate and culture overnight.
b. Assay Procedure:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with the aequorin substrate, coelenterazine, by incubating them in the dark at room temperature for 1-2 hours.
-
Add increasing concentrations of the test compound (this compound) to the wells.
-
Immediately measure the luminescence signal using a luminometer with an injection port. The signal is typically a transient flash of light.
c. Data Analysis:
-
Integrate the luminescence signal over a defined time period.
-
Plot the luminescence response against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.
Caption: Workflow for an aequorin-based functional assay.
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of neuropeptide FF analogs to opioid receptors in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional differences between NPFF1 and NPFF2 receptor coupling: high intrinsic activities of RFamide-related peptides on stimulation of [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for Gly-Phe-Arg
Core Data on Constituent Amino Acids
To best understand the handling and disposal considerations for Gly-Phe-Arg, a summary of the properties of its component amino acids—Glycine, Phenylalanine, and Arginine—is provided below. Generally, these amino acids are not classified as hazardous materials.[1][2]
| Property | Glycine | L-Phenylalanine | L-Arginine |
| CAS Number | 56-40-6 | 63-91-2 | 74-79-3 |
| Appearance | White crystalline powder | White crystalline powder | White crystalline powder |
| Solubility | Soluble in water | Soluble in water | Soluble in water |
| Hazards | Not classified as hazardous | Not classified as hazardous | Not classified as hazardous |
| Disposal Rec. | Dispose of as unused product in accordance with local regulations.[3] | Offer surplus and non-recyclable solutions to a licensed disposal company.[4] | Offer surplus and non-recyclable solutions to a licensed disposal company.[3] |
Experimental Protocols for Safe Disposal
The following protocols provide a step-by-step guide for the proper disposal of this compound in various forms. These procedures are based on general laboratory safety guidelines for non-hazardous chemical waste.[5] It is imperative to always consult and adhere to your institution's specific waste disposal protocols and local regulations.
Section 1: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to minimize exposure:
-
Safety Glasses: To protect eyes from potential splashes.
-
Gloves: Chemical-resistant gloves are recommended.
-
Lab Coat: To protect skin and clothing.
Section 2: Disposal of Solid this compound
-
Waste Collection:
-
Collect unused or waste this compound powder in its original container or a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound") and indicate that it is "Non-Hazardous Chemical Waste."
-
-
Storage:
-
Store the waste container in a designated chemical waste storage area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
Section 3: Disposal of this compound Solutions
-
Prohibition of Drain Disposal:
-
Do not dispose of this compound solutions down the drain. While the peptide may be water-soluble and non-hazardous, this practice is discouraged to prevent the release of chemicals into the environment.[6]
-
-
Waste Collection:
-
Collect aqueous solutions of this compound in a dedicated, leak-proof container.
-
The container must be clearly labeled with "Aqueous Waste: this compound" and any other components of the solution.
-
-
Storage and Disposal:
-
Store the waste container in a designated chemical waste area.
-
Follow the institutional procedures for the disposal of non-hazardous chemical waste.
-
Section 4: Disposal of Contaminated Labware
-
Segregation:
-
Separate labware contaminated with this compound (e.g., pipette tips, tubes, vials, gloves) from regular laboratory trash.
-
-
Collection:
-
Place all contaminated solid waste into a designated solid waste container lined with a durable plastic bag.
-
This container should be clearly labeled as "Solid Waste Contaminated with this compound."
-
-
Disposal:
-
Dispose of the container through your institution's chemical or laboratory waste stream, as per established protocols.
-
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following flowchart illustrates the decision-making process and procedural steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
